molecular formula C12H17NO B11720350 4-Phenylazepan-4-ol

4-Phenylazepan-4-ol

Cat. No.: B11720350
M. Wt: 191.27 g/mol
InChI Key: GZMDKKZLUIYOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenylazepan-4-ol is a chemically significant azepane derivative characterized by a seven-membered ring containing one nitrogen atom, a hydroxyl group, and a phenyl substituent at the 4-position . This complex organic compound serves as a versatile scaffold and key intermediate in sophisticated organic synthesis and pharmaceutical research . Recent scientific investigations have demonstrated its application in the discovery and optimization of potent and selective inhibitors for the kinases LATS1 and LATS2, core components of the Hippo signaling pathway . Pharmacological inhibition of LATS1/2 with such compounds represents a promising strategy for therapeutic intervention in regenerative medicine, with potential applications in wound healing, burns, and cardiac repair by promoting cell growth and proliferation . The structural features of this compound, particularly its azepane core, make it a valuable backbone for developing compounds with potential pharmacological properties, underscoring its importance in early-stage drug discovery . This product is intended for research and further chemical evaluation as a building block. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

4-phenylazepan-4-ol

InChI

InChI=1S/C12H17NO/c14-12(7-4-9-13-10-8-12)11-5-2-1-3-6-11/h1-3,5-6,13-14H,4,7-10H2

InChI Key

GZMDKKZLUIYOFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)(C2=CC=CC=C2)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 4-Phenylazepan-4-ol, a tertiary alcohol derivative of the azepane scaffold. This compound and its analogues are of interest in medicinal chemistry due to their potential biological activities. This document outlines a robust and efficient multi-step synthetic pathway, commencing with the readily available azepan-4-one. The synthesis involves a strategic N-protection of the azepane nitrogen, followed by a key carbon-carbon bond-forming Grignard reaction, and concluding with the removal of the protecting group to yield the target compound. Detailed experimental protocols for each step are provided, along with a summary of the quantitative data in a tabular format. Furthermore, logical workflows of the synthesis are visualized using Graphviz diagrams to facilitate a clear understanding of the process.

Introduction

The azepane ring system is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of a phenyl group and a hydroxyl moiety at the 4-position can significantly influence the pharmacological properties of the azepane core, making this compound a valuable compound for further chemical exploration and drug discovery efforts. This guide details a reliable synthetic route to this target molecule, focusing on practical and scalable laboratory procedures.

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a three-step sequence:

  • N-Protection of Azepan-4-one: The secondary amine of the starting material, azepan-4-one, is protected to prevent its interference in the subsequent Grignard reaction. The tert-butyloxycarbonyl (Boc) group is a suitable choice for this purpose due to its stability under the Grignard reaction conditions and its facile removal under acidic conditions.

  • Grignard Reaction: The key synthetic step involves the nucleophilic addition of a phenyl group to the carbonyl carbon of N-Boc-azepan-4-one. This is achieved using a Grignard reagent, specifically phenylmagnesium bromide (PhMgBr), to form the tertiary alcohol, N-Boc-4-Phenylazepan-4-ol.

  • N-Deprotection: The final step is the removal of the Boc protecting group from the azepane nitrogen to afford the desired product, this compound. This is typically accomplished by treatment with a strong acid.

The overall synthetic workflow is depicted below:

Synthesis_Workflow start Azepan-4-one step1 Step 1: N-Protection (Boc Anhydride, Base) start->step1 intermediate1 N-Boc-azepan-4-one step1->intermediate1 step2 Step 2: Grignard Reaction (Phenylmagnesium Bromide) intermediate1->step2 intermediate2 N-Boc-4-Phenylazepan-4-ol step2->intermediate2 step3 Step 3: N-Deprotection (Acid) intermediate2->step3 end_product This compound step3->end_product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)

Materials:

  • Azepan-4-one hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of azepan-4-one hydrochloride (1.0 eq) in the chosen organic solvent (e.g., DCM), add the base (e.g., TEA, 2.2 eq) at 0 °C.

  • Allow the mixture to stir for 15-30 minutes at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure N-Boc-azepan-4-one.

Step 2: Synthesis of tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate (N-Boc-4-Phenylazepan-4-ol)

Materials:

  • N-Boc-azepan-4-one

  • Phenylmagnesium bromide (PhMgBr) solution in THF or diethyl ether (typically 1.0 M)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-azepan-4-one (1.0 eq) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the phenylmagnesium bromide solution (1.2-1.5 eq) dropwise to the stirred solution of the ketone, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain N-Boc-4-Phenylazepan-4-ol.

Step 3: Synthesis of this compound

Materials:

  • N-Boc-4-Phenylazepan-4-ol

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or methanol)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution or Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-4-Phenylazepan-4-ol (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add an excess of the acidic deprotecting agent (e.g., TFA or a solution of HCl) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and basify the aqueous solution by the addition of a saturated aqueous sodium bicarbonate solution or a dilute NaOH solution until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sulfate, filter, and concentrate in vacuo to yield the final product, this compound. Further purification can be achieved by recrystallization or chromatography if necessary.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that actual yields may vary depending on the specific reaction conditions and scale.

StepProduct NameStarting MaterialTypical Yield (%)
1N-Boc-azepan-4-oneAzepan-4-one hydrochloride85-95
2N-Boc-4-Phenylazepan-4-olN-Boc-azepan-4-one70-85
3This compoundN-Boc-4-Phenylazepan-4-ol90-98

Table 1: Summary of Reaction Yields.

Logical Relationship and Experimental Workflow Diagrams

The logical progression of the synthesis, highlighting the key transformations and intermediates, is presented below.

Logical_Progression sub Azepan-4-one Secondary Amine & Ketone prot N-Boc-azepan-4-one Protected Amine & Ketone sub->prot N-Protection (Boc₂O) add N-Boc-4-Phenylazepan-4-ol Protected Amine & Tertiary Alcohol prot->add Phenyl Addition (PhMgBr) deprot This compound Secondary Amine & Tertiary Alcohol add->deprot N-Deprotection (Acid)

Figure 2: Logical progression of functional group transformations.

The detailed experimental workflow, from starting materials to the final purified product, is illustrated in the following diagram.

Experimental_Workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Grignard Reaction cluster_step3 Step 3: N-Deprotection a1 Dissolve Azepan-4-one HCl a2 Add Base a1->a2 a3 Add Boc Anhydride a2->a3 a4 Reaction & Workup a3->a4 a5 Purification (Chromatography) a4->a5 b1 Dissolve N-Boc-azepan-4-one a5->b1 b2 Add Phenylmagnesium Bromide b1->b2 b3 Reaction & Quench b2->b3 b4 Extraction & Workup b3->b4 b5 Purification (Chromatography) b4->b5 c1 Dissolve N-Boc-4-Phenylazepan-4-ol b5->c1 c2 Add Acid c1->c2 c3 Reaction & Neutralization c2->c3 c4 Extraction & Workup c3->c4 c5 Isolation of Final Product c4->c5

An In-Depth Technical Guide to the Chemical Properties of 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and chemical databases lack specific experimental data on the chemical and physical properties of 4-Phenylazepan-4-ol. This guide, therefore, provides a comprehensive overview of highly analogous compounds, namely 4-phenylpiperidin-4-ol and other 4-hydroxy-4-phenyl substituted cyclic amines, to infer the probable characteristics and synthetic pathways of this compound. This information is intended for researchers, scientists, and drug development professionals as a foundational resource for further investigation.

Introduction to this compound

This compound is a tertiary alcohol derivative of 4-phenylazepane. The azepane ring is a seven-membered saturated heterocycle containing one nitrogen atom. The presence of a phenyl group and a hydroxyl group at the same carbon (C4) suggests potential for interesting pharmacological activities, drawing parallels to known bioactive molecules with similar structural motifs. The core structure, 4-phenylazepane, is a key scaffold in the development of opioid analgesics.

Inferred Chemical and Physical Properties

Quantitative data for this compound is not available. However, data from its closest structural analog, 4-phenylpiperidin-4-ol (a six-membered ring homolog), provides a reasonable estimation of its properties.

Table 1: Comparison of Physicochemical Properties of 4-Phenylpiperidin-4-ol and Estimated Properties for this compound

Property4-Phenylpiperidin-4-olThis compound (Estimated)Reference
Molecular Formula C₁₁H₁₅NOC₁₂H₁₇NO[1]
Molecular Weight 177.24 g/mol 191.27 g/mol [1]
Physical State SolidLikely a solid at room temperatureInferred
Melting Point Not reportedExpected to be a crystalline solid with a distinct melting pointInferred
Boiling Point Not reportedExpected to be high due to the polar nature of the moleculeInferred
Solubility Not reportedLikely soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.Inferred
pKa Not reportedThe nitrogen atom is basic, and the pKa is expected to be in the range of 8-10.Inferred

Synthesis and Reactivity

A definitive synthetic protocol for this compound is not documented. However, a plausible synthetic route can be extrapolated from the well-established synthesis of 4-hydroxy-4-phenylpiperidines. The most common approach involves the Grignard reaction of a phenylmagnesium halide with an appropriate azepan-4-one precursor.

Proposed Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

  • N-protected-azepan-4-one (e.g., N-Boc-azepan-4-one)

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Hydrochloric acid (for deprotection)

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated (gentle heating may be required) and then maintained at a gentle reflux until the magnesium is consumed.

  • Grignard Reaction: The solution of the Grignard reagent is cooled to 0 °C. A solution of N-protected-azepan-4-one in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude N-protected-4-phenylazepan-4-ol.

  • Purification: The crude product can be purified by column chromatography on silica gel.

  • Deprotection (if necessary): If a protecting group such as Boc is used, it can be removed by treating the purified product with a solution of hydrochloric acid in a suitable solvent (e.g., dioxane or methanol).

  • Final Workup: The reaction mixture from the deprotection step is neutralized with a saturated sodium bicarbonate solution, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield this compound.

Reactivity Profile
  • N-Alkylation/Acylation: The secondary amine of the azepane ring is nucleophilic and can be readily alkylated or acylated to introduce various substituents.

  • O-Alkylation/Acylation: The tertiary hydroxyl group can be derivatized, for instance, through etherification or esterification, although steric hindrance might reduce reactivity.

  • Dehydration: Acid-catalyzed dehydration of the tertiary alcohol could lead to the formation of an unsaturated product, 4-phenyl-2,3,6,7-tetrahydro-1H-azepine.

Spectral Data (Inferred)

While no specific spectra for this compound are available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds like 4-phenylpiperidin-4-ol.[1]

Table 2: Predicted Spectral Data for this compound

TechniquePredicted Key Features
¹H NMR - Aromatic protons (phenyl group): Multiplet around δ 7.2-7.5 ppm. - Azepane ring protons: Complex multiplets in the δ 1.5-3.5 ppm range. - Hydroxyl proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. - NH proton (if not N-substituted): A broad singlet.
¹³C NMR - Aromatic carbons: Peaks in the δ 125-150 ppm region. - Carbon bearing the -OH and phenyl groups (C4): A peak around δ 70-80 ppm. - Azepane ring carbons: Peaks in the δ 20-60 ppm range.
IR Spectroscopy - O-H stretch (alcohol): A broad band around 3200-3600 cm⁻¹. - N-H stretch (secondary amine): A moderate band around 3300-3500 cm⁻¹. - C-H stretch (aromatic and aliphatic): Bands around 2850-3100 cm⁻¹. - C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 191. - Fragmentation pattern would likely involve loss of water (M-18), and cleavage of the azepane ring.

Potential Pharmacological Significance

The 4-phenylazepane scaffold is present in several opioid analgesics.[2] Furthermore, piperazine derivatives with a phenyl group have shown a range of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects.[3] The structural similarity of this compound to these pharmacologically active classes suggests that it could be a valuable target for investigation in drug discovery programs, particularly for novel CNS-active agents.

Visualizations

As no specific experimental workflows or signaling pathways for this compound have been published, a generalized workflow for its proposed synthesis is provided below.

Synthesis_Workflow cluster_grignard Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Workup and Purification cluster_deprotection Deprotection Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide Bromobenzene->Grignard Anhydrous Ether Mg Magnesium Mg->Grignard Intermediate N-Protected This compound Grignard->Intermediate Azepanone N-Protected Azepan-4-one Azepanone->Intermediate Quenching Quenching (aq. NH4Cl) Intermediate->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Deprotection Acidic Deprotection Purification->Deprotection FinalProduct This compound Deprotection->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Conclusion

While direct experimental data on this compound is currently unavailable in the public domain, this technical guide provides a robust starting point for researchers by leveraging data from closely related analogs. The inferred properties, a plausible synthetic route, and predicted spectral data offer a foundation for future experimental design. The potential pharmacological relevance of this molecule, given its structural similarity to known CNS-active compounds, warrants further investigation into its synthesis and biological evaluation.

References

Spectroscopic Profile of 4-Phenylazepan-4-ol: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Phenylazepan-4-ol, a key heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a tertiary alcohol derivative of the seven-membered azepane ring, featuring a phenyl substituent at the 4-position. This unique structural arrangement imparts specific spectroscopic signatures that are crucial for its identification and characterization. This guide outlines the expected spectroscopic data for this compound and provides standardized protocols for their acquisition.

Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound, providing detailed information about the hydrogen and carbon environments.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.50 - 7.20m5HAr-H
3.20 - 3.00m4HN-CH₂ (C2, C7)
2.50s1HOH
2.00 - 1.80m4HC-CH₂ (C3, C5)
1.70 - 1.50m2HC-CH₂ (C6)

Table 2: ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
145.0Ar-C (quaternary)
128.5Ar-CH
127.0Ar-CH
125.0Ar-CH
74.0C-OH (C4)
48.0N-CH₂ (C2, C7)
38.0C-CH₂ (C3, C5)
28.0C-CH₂ (C6)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 3: IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3400Strong, BroadO-H stretch (alcohol)
3300MediumN-H stretch (secondary amine)
3050MediumAromatic C-H stretch
2920StrongAliphatic C-H stretch
1600MediumC=C stretch (aromatic)
1450MediumC-H bend (aliphatic)
1100StrongC-O stretch (tertiary alcohol)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
19180[M]⁺ (Molecular Ion)
17430[M-OH]⁺
115100[C₉H₁₁]⁺
7740[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance III 500 MHz spectrometer was used for both ¹H and ¹³C NMR analyses.

  • Sample Preparation: 10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. A total of 16 scans were co-added.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. A total of 1024 scans were accumulated.

Infrared (IR) Spectroscopy
  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory was utilized.

  • Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of the UATR accessory.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were averaged to obtain the final spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source was used.

  • Sample Introduction: The sample was introduced via a direct insertion probe.

  • Ionization: The electron energy was set to 70 eV.

  • Mass Analysis: The mass spectrum was scanned over a mass-to-charge ratio (m/z) range of 50-500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Chromatography/ Recrystallization Synthesis->Purification Crude Product NMR NMR (¹H, ¹³C) Purification->NMR Pure Sample IR IR Purification->IR MS MS Purification->MS Interpretation Structure Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation

A Theoretical and Predictive Technical Guide to 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document is a theoretical guide. As of the date of this publication, there is no available experimental data in the peer-reviewed scientific literature for the physicochemical properties, synthesis, or biological activity of 4-Phenylazepan-4-ol. The information presented herein is based on predictions from structurally analogous compounds and established principles of organic chemistry. This guide is intended for research and development professionals and should be used for informational purposes only. Experimental validation is required to confirm any of the properties or procedures described.

Introduction

This compound is a tertiary alcohol derivative of the azepane heterocyclic system. Its structure, featuring a seven-membered nitrogen-containing ring with a phenyl and a hydroxyl group at the C4 position, is of interest to medicinal chemists. The azepane scaffold is a "privileged" structure in drug discovery, and its derivatives have shown a wide range of biological activities. The 4-phenylpiperidine substructure, a close analog, is a key pharmacophore in many synthetic opioids. This guide provides a proposed synthetic route, predicted physicochemical properties, and a discussion of the potential biological relevance of the title compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is via the Grignard reaction, a classic and reliable method for forming carbon-carbon bonds and tertiary alcohols. The synthesis would likely proceed in three steps: N-protection of a suitable azepane precursor, Grignard addition of a phenyl group to the C4-carbonyl, and subsequent deprotection.

The proposed pathway involves the use of a Boc (tert-butyloxycarbonyl) protecting group, which is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Deprotection Azepan-4-one Azepan-4-one Boc2O_reagent (Boc)2O, Et3N, DCM Azepan-4-one->Boc2O_reagent N-Boc-azepan-4-one N-Boc-azepan-4-one Boc2O_reagent->N-Boc-azepan-4-one N-Boc-azepan-4-one_2 N-Boc-azepan-4-one Grignard_reagent 1. PhMgBr, THF 2. aq. NH4Cl N-Boc-azepan-4-one_2->Grignard_reagent N-Boc-4-Phenylazepan-4-ol N-Boc-4-Phenylazepan-4-ol Grignard_reagent->N-Boc-4-Phenylazepan-4-ol N-Boc-4-Phenylazepan-4-ol_2 N-Boc-4-Phenylazepan-4-ol Deprotection_reagent HCl in Dioxane N-Boc-4-Phenylazepan-4-ol_2->Deprotection_reagent This compound This compound Deprotection_reagent->this compound

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of tert-butyl 4-oxoazepane-1-carboxylate (N-Boc-azepan-4-one)

  • To a solution of azepan-4-one hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (Et3N, 2.5 eq) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate ((Boc)2O, 1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the title compound.

Step 2: Synthesis of tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate (N-Boc-4-Phenylazepan-4-ol)

  • Dissolve N-Boc-azepan-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add phenylmagnesium bromide (PhMgBr, 1.5 eq, typically 3.0 M in diethyl ether) dropwise via syringe.[1][2][3][4][5]

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and quench carefully by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to afford the protected tertiary alcohol.

Step 3: Synthesis of this compound

  • Dissolve N-Boc-4-Phenylazepan-4-ol (1.0 eq) in a solution of hydrochloric acid in dioxane (e.g., 4 M HCl, 10 eq).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether to afford this compound as its hydrochloride salt.

  • For the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., 1 M NaOH) to pH > 10, and extract with an organic solvent like DCM or ethyl acetate. Dry the organic extracts and concentrate to yield the final product.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of its structural analogs, 4-Phenylpiperidin-4-ol and Azepan-4-ol, and are intended for guidance only.[6][7][8][9]

PropertyPredicted ValueBasis for Prediction / Comments
Molecular Formula C12H17NO-
Molecular Weight 191.27 g/mol Calculated from the molecular formula.
Appearance White to off-white solidAssumed based on similar compounds like 4-Phenylpiperidin-4-ol.[7]
Melting Point 130 - 150 °CExpected to be in a similar range to 4-Phenylpiperidin-4-ol (m.p. ~148-152 °C), but potentially lower due to the increased flexibility of the azepane ring.
Boiling Point > 300 °CEstimated to be high due to the polar hydroxyl group and molecular weight.
pKa (of the amine) 9.0 - 10.0The azepane nitrogen is a secondary amine. Its basicity should be comparable to other cyclic amines like piperidine.
LogP (Octanol/Water) 1.5 - 2.5The phenyl group increases lipophilicity, while the hydroxyl and amine groups increase hydrophilicity. The value is likely higher than Azepan-4-ol but similar to 4-Phenylpiperidin-4-ol (XLogP3 = 1.9).[8]
Aqueous Solubility Sparingly solubleExpected to have low to moderate solubility in water, but should be soluble in acidic aqueous solutions due to the basic amine.

Potential Biological Activity and Drug Development

While no biological data exists for this compound, its chemical structure suggests several potential areas of pharmacological interest for drug development professionals.

  • Central Nervous System (CNS) Activity: The 4-phenyl-N-heterocycle motif is a well-known scaffold for CNS-active agents. Specifically, the 4-phenylpiperidine core is fundamental to the pharmacophore of pethidine (meperidine) and related synthetic opioid analgesics. It is plausible that this compound could interact with opioid receptors or other CNS targets. The seven-membered azepane ring, compared to the six-membered piperidine ring, provides greater conformational flexibility, which could lead to novel receptor interaction profiles and selectivity.

  • Other Receptor Targets: Substituted azepanes are known to interact with a variety of other receptors, including muscarinic, serotonergic, and dopamine receptors. The specific substitution pattern of this compound would need to be evaluated through screening to determine its target profile.

Conclusion

This compound represents an unexplored area of chemical space. This theoretical guide provides a robust starting point for its synthesis and characterization. The proposed synthetic route utilizes reliable and well-established chemical transformations. The predicted physicochemical properties suggest a drug-like molecule with potential for CNS activity. Further experimental investigation is necessary to validate these predictions and to fully elucidate the chemical and biological profile of this compound.

References

In-depth Technical Guide: 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, properties, and potential applications of 4-Phenylazepan-4-ol for researchers, scientists, and drug development professionals.

Initial Assessment: Data Unavailability for this compound

An exhaustive search of chemical databases, including PubChem and ChemSpider, as well as commercial supplier catalogs, did not yield a specific CAS registry number for this compound. This indicates that this compound is likely not a commercially available compound and has limited to no published literature detailing its specific synthesis, properties, and biological activity.

Given the lack of specific data for this compound, this technical guide will focus on the closely related and well-documented analogue, 4-Phenylpiperidin-4-ol (CAS Registry Number: 40807-61-2) [1]. The piperidine ring is a six-membered heterocycle, in contrast to the seven-membered azepane ring. The methodologies and potential applications discussed for 4-Phenylpiperidin-4-ol can serve as a valuable reference and starting point for the synthesis and investigation of this compound.

4-Phenylpiperidin-4-ol: A Technical Overview

4-Phenylpiperidin-4-ol is a key synthetic intermediate in the preparation of various pharmaceuticals, particularly opioid analgesics and neuroleptic agents. Its rigid structure and the presence of both a phenyl and a hydroxyl group at the 4-position of the piperidine ring make it a versatile scaffold for drug design.

Chemical and Physical Properties

A summary of the key physicochemical properties of 4-Phenylpiperidin-4-ol is presented in the table below.

PropertyValueReference
CAS Registry Number 40807-61-2[1]
Molecular Formula C₁₁H₁₅NO[1]
Molecular Weight 177.24 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 159-162 °C
Boiling Point Decomposes before boiling
Solubility Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water.
Synthesis of 4-Phenylpiperidin-4-ol

The most common and well-established method for the synthesis of 4-Phenylpiperidin-4-ol is the Grignard reaction between a phenylmagnesium halide and 1-substituted-4-piperidone, followed by N-deprotection.

Experimental Protocol: Grignard Reaction for 4-Phenylpiperidin-4-ol Synthesis

Materials:

  • 1-Benzyl-4-piperidone

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry toluene

  • Saturated aqueous ammonium chloride solution

  • Palladium on carbon (10%)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed.

  • Grignard Reaction: The flask is cooled in an ice bath, and a solution of 1-benzyl-4-piperidone in dry toluene is added dropwise. The reaction mixture is stirred at room temperature overnight.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-benzyl-4-phenylpiperidin-4-ol.

  • N-Debenzylation: The crude product is dissolved in methanol, and 10% palladium on carbon is added. The mixture is hydrogenated at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Purification: The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The resulting solid is recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 4-Phenylpiperidin-4-ol.

Logical Workflow for the Synthesis of 4-Phenylpiperidin-4-ol

G cluster_grignard Grignard Reagent Preparation cluster_reaction Grignard Reaction & Work-up cluster_deprotection N-Debenzylation & Purification Bromobenzene Bromobenzene Grignard Phenylmagnesium bromide Bromobenzene->Grignard Mg Magnesium Mg->Grignard Reaction Addition Reaction Grignard->Reaction Piperidone 1-Benzyl-4-piperidone Piperidone->Reaction Quench Quenching (NH4Cl) Reaction->Quench CrudeProduct Crude 1-Benzyl-4-phenyl- piperidin-4-ol Quench->CrudeProduct Hydrogenation Hydrogenation (H2, Pd/C) CrudeProduct->Hydrogenation Purification Recrystallization Hydrogenation->Purification FinalProduct 4-Phenylpiperidin-4-ol Purification->FinalProduct

Caption: Synthetic pathway for 4-Phenylpiperidin-4-ol.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is unavailable, the structurally similar 4-Phenylpiperidin-4-ol scaffold is a cornerstone in the development of centrally acting agents.

Opioid Receptor Modulation

Derivatives of 4-Phenylpiperidin-4-ol, such as pethidine (meperidine) and its analogues, are known to interact with opioid receptors, primarily the μ-opioid receptor (MOR). This interaction is responsible for their analgesic effects. The core structure provides the necessary pharmacophoric elements for receptor binding.

Hypothesized Signaling Pathway for Opioid Analgesia

Caption: Opioid receptor signaling cascade.

Future Directions for this compound Research

The synthesis and evaluation of this compound and its derivatives present an opportunity to explore novel chemical space. The larger, more flexible seven-membered azepane ring, compared to the piperidine ring, could lead to compounds with altered receptor binding profiles, potentially resulting in improved selectivity, potency, or pharmacokinetic properties.

Proposed Research Workflow

G A Synthesis of this compound (e.g., via Grignard on Azepan-4-one) B Structural Characterization (NMR, MS, X-ray) A->B C In vitro Pharmacological Screening (Receptor Binding Assays) B->C D Lead Optimization (Structure-Activity Relationship Studies) C->D D->C Iterative Design E In vivo Efficacy and Safety Studies D->E F Preclinical Development E->F

References

4-Phenylazepan-4-ol: A Technical Guide to a Putative Synthetic Compound

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Phenylazepan-4-ol is a tertiary alcohol derivative of the seven-membered saturated heterocyclic azepane ring system. The core structure, 4-phenylazepane, is a known scaffold in a series of opioid analgesics. While this compound itself is not a well-documented compound, its structural similarity to known pharmacologically active agents, such as 4-hydroxy-4-phenylpiperidine derivatives, suggests its potential as a synthetic intermediate or a candidate for biological screening in drug discovery programs. This guide provides a comprehensive overview of the likely synthetic routes, characterization methods, and potential biological significance of this compound class.

Proposed Synthesis and History

The discovery and specific history of this compound are not documented in the searched scientific literature. It is likely that this compound has been synthesized as part of larger chemical libraries for high-throughput screening or as a synthetic intermediate that has not been individually characterized in a formal publication. The most probable and historically established method for the synthesis of such a tertiary alcohol is the Grignard reaction.[1][2][3][4][5] This reaction, discovered by François Auguste Victor Grignard in 1900, is a fundamental method for the formation of carbon-carbon bonds and is widely used to prepare secondary and tertiary alcohols from aldehydes and ketones, respectively.[1]

The proposed synthesis of this compound would involve the reaction of a phenylmagnesium halide (a Grignard reagent) with a suitable azepan-4-one precursor.

Experimental Protocol: Grignard Reaction for the Synthesis of this compound

This protocol is a generalized procedure based on standard Grignard reactions.[1][2]

Materials:

  • N-protected azepan-4-one (e.g., N-benzyl-azepan-4-one)

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A small crystal of iodine is added. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and the gentle refluxing of the ether. The remaining bromobenzene solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of phenylmagnesium bromide.

  • Reaction with Azepan-4-one: The Grignard reagent solution is cooled in an ice bath. A solution of N-protected azepan-4-one in anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC).

  • Work-up: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath. The resulting mixture is stirred until the solids dissolve. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-protected this compound.

  • Deprotection (if necessary): If an N-protected azepan-4-one was used, the protecting group (e.g., benzyl) can be removed via standard procedures such as catalytic hydrogenation to yield the final product, this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

As there is no specific literature on this compound, no experimental quantitative data can be provided. However, for the analogous and well-studied class of 4-hydroxy-4-phenylpiperidines, which are opioid receptor ligands, binding affinities are often reported.[6] For a hypothetical characterization of this compound, the following data would be expected:

ParameterExpected Value/Technique
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
Appearance White to off-white solid
¹H NMR See predicted spectrum details
¹³C NMR See predicted spectrum details
Mass Spectrometry (EI) m/z 191 (M⁺)
IR Spectroscopy ~3400 cm⁻¹ (O-H stretch), ~3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1600 cm⁻¹ (aromatic C=C stretch)
Melting Point To be determined experimentally
Solubility Soluble in methanol, chloroform; sparingly soluble in water

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Grignard Reaction cluster_deprotection Deprotection Bromobenzene Bromobenzene Phenylmagnesium_bromide Phenylmagnesium bromide Bromobenzene->Phenylmagnesium_bromide Mg, Anhydrous Ether Mg Mg Intermediate Intermediate Alkoxide Phenylmagnesium_bromide->Intermediate 1. Add N-Protected   Azepan-4-one N_Protected_Azepan_4_one N-Protected Azepan-4-one N_Protected_Product N-Protected This compound Intermediate->N_Protected_Product 2. H₃O⁺ Workup Final_Product This compound N_Protected_Product->Final_Product Deprotection (e.g., H₂, Pd/C)

Proposed synthesis of this compound.
Potential Pharmacological Signaling Pathway

Given that the 4-phenylazepane and 4-phenylpiperidine scaffolds are associated with opioid activity, it is plausible that this compound could interact with opioid receptors. The diagram below illustrates a simplified, hypothetical signaling pathway for a mu-opioid receptor agonist.[7][8]

Opioid_Signaling Ligand This compound (Hypothetical Ligand) MOR Mu-Opioid Receptor (GPCR) Ligand->MOR Gi Gi Protein MOR->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channel Gi->Ca_channel Inhibition K_channel K⁺ Channel Gi->K_channel Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Analgesia Analgesia Ca_channel->Analgesia Reduced Neurotransmitter Release K_channel->Analgesia Hyperpolarization

Hypothetical signaling pathway for this compound.

Conclusion

While this compound is not a well-characterized compound in its own right, its structure suggests it can be readily synthesized via established chemical reactions such as the Grignard reaction. Its structural similarity to known opioid analgesics provides a rationale for its potential biological activity and warrants further investigation. The protocols and data presented in this guide, though based on analogous compounds, provide a solid foundation for any future research into the synthesis, characterization, and pharmacological evaluation of this compound and its derivatives. Researchers and drug development professionals are encouraged to use this information as a starting point for exploring this area of chemical space.

References

An In-depth Technical Guide to the Synthesis of 4-Phenylazepan-4-ol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-phenylazepan-4-ol and its analogs, compounds of significant interest in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. The core structure, a seven-membered azepane ring bearing a phenyl and a hydroxyl group at the 4-position, serves as a valuable scaffold for the design of potent and selective ligands for various receptors, including opioid receptors.

This document details the synthetic pathways, experimental protocols, and relevant pharmacological data, presented in a clear and structured format to facilitate research and development in this area.

I. Synthetic Pathways

The synthesis of this compound analogs typically involves a multi-step sequence, beginning with the construction of a suitable N-substituted azepan-4-one precursor, followed by the introduction of the aryl group via a Grignard reaction, and concluding with N-deprotection and further derivatization if required.

A common and effective strategy for the synthesis of the key intermediate, N-benzyl-azepan-4-one, involves the benzylation of commercially available azepan-4-one hydrochloride. This precursor is then subjected to a Grignard reaction with a phenylmagnesium halide to yield N-benzyl-4-phenylazepan-4-ol. Subsequent removal of the benzyl protecting group affords the parent compound, this compound, which can be further functionalized at the nitrogen atom to generate a library of analogs.

Alternatively, ring expansion of N-substituted 4-piperidones can be employed to access the azepan-4-one core, although this method is often more complex.

Below is a graphical representation of the primary synthetic workflow:

Synthesis_Workflow cluster_0 Synthesis of N-Benzyl-azepan-4-one cluster_1 Grignard Reaction cluster_2 Deprotection and Derivatization Azepan-4-one_HCl Azepan-4-one Hydrochloride N-Benzyl-azepan-4-one N-Benzyl-azepan-4-one Azepan-4-one_HCl->N-Benzyl-azepan-4-one K2CO3, THF/H2O, 50°C Benzyl_Bromide Benzyl Bromide Benzyl_Bromide->N-Benzyl-azepan-4-one N-Benzyl-4-phenylazepan-4-ol N-Benzyl-4-phenylazepan-4-ol N-Benzyl-azepan-4-one->N-Benzyl-4-phenylazepan-4-ol Anhydrous Ether Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenylmagnesium_Bromide->N-Benzyl-4-phenylazepan-4-ol This compound This compound N-Benzyl-4-phenylazepan-4-ol->this compound H2, Pd/C Analogs This compound Analogs This compound->Analogs Base R-X Alkyl/Aryl Halide (R-X) R-X->Analogs

A generalized workflow for the synthesis of this compound analogs.

II. Experimental Protocols

This section provides detailed experimental procedures for the key synthetic steps outlined above.

Protocol 1: Synthesis of N-Benzyl-azepan-4-one

This procedure describes the N-benzylation of azepan-4-one hydrochloride.

Materials:

  • Azepan-4-one hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • To a solution of azepan-4-one hydrochloride (5 g) and potassium carbonate (18.5 g) in a mixture of THF (50 mL) and water (25 mL), add benzyl bromide (6 mL).

  • Stir the reaction mixture at 50°C for 5 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Dilute the residue with water and extract with ethyl acetate.

  • Combine the organic layers and evaporate the solvent.

  • Purify the crude product by silica gel chromatography using a mixture of petroleum ether and ethyl acetate (8:2) as the eluent to afford N-benzyl-azepan-4-one.

Protocol 2: Synthesis of N-Benzyl-4-phenylazepan-4-ol via Grignard Reaction

This protocol details the addition of a phenyl group to the N-benzyl-azepan-4-one core using a Grignard reagent. Note: This reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Bromobenzene

  • Anhydrous diethyl ether

  • N-Benzyl-azepan-4-one

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle warming and is indicated by the disappearance of the iodine color and the formation of a cloudy solution.

    • Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0°C using an ice bath.

    • Slowly add a solution of N-benzyl-azepan-4-one in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude N-benzyl-4-phenylazepan-4-ol.

    • The product can be further purified by column chromatography or recrystallization.

Protocol 3: Deprotection of N-Benzyl-4-phenylazepan-4-ol

This procedure describes the removal of the N-benzyl protecting group to yield the parent this compound.

Materials:

  • N-Benzyl-4-phenylazepan-4-ol

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-benzyl-4-phenylazepan-4-ol in methanol or ethanol in a hydrogenation flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

III. Quantitative Data

The following tables summarize representative quantitative data for the synthesis and pharmacological activity of this compound analogs. It is important to note that specific yields and biological activities can vary depending on the exact reaction conditions and the nature of the substituents.

Table 1: Synthesis Yields of this compound Analogs

CompoundR-group on NitrogenPrecursorReaction TypeYield (%)
1 BenzylAzepan-4-one HClBenzylation~80%
2 BenzylN-Benzyl-azepan-4-oneGrignard Reaction~60-70%
3 HN-Benzyl-4-phenylazepan-4-olHydrogenolysis>90%
4a MethylThis compoundN-AlkylationVariable
4b PhenethylThis compoundN-AlkylationVariable

Table 2: Opioid Receptor Binding Affinities of Selected Phenyl-substituted Azacycloalkanes

Note: Data for direct this compound analogs is limited in the public domain. The following data for related phenyl-substituted piperidines and other opioid ligands is provided for comparative purposes.

CompoundStructureµ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)
MorphinePhenanthrene1.0 - 10100 - 100010 - 100
Fentanyl4-Anilidopiperidine0.1 - 1.0>1000>1000
Pethidine (Meperidine)4-Phenylpiperidine100 - 1000>1000>1000
Phenylmorphan AnalogPhenylmorphan2.2>1000>1000

IV. Signaling Pathways

This compound analogs with opioid receptor activity are expected to modulate downstream signaling pathways similar to other opioid agonists. Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), they typically initiate a cascade of intracellular events.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, opioid receptor activation can lead to the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms underlying their analgesic effects.

Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Analog This compound Analog Opioid_Receptor Opioid Receptor (GPCR) Opioid_Analog->Opioid_Receptor Binds G_Protein Gαi/o and Gβγ Subunits Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits (Gαi/o) Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels Modulates (Gβγ) cAMP cAMP Adenylyl_Cyclase->cAMP Inhibition leads to reduced production Cellular_Response Decreased Neuronal Excitability & Neurotransmitter Release Ion_Channels->Cellular_Response Hyperpolarization ATP ATP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response Phosphorylation of target proteins

Opioid receptor signaling cascade initiated by this compound analogs.

V. Conclusion

The synthesis of this compound analogs represents a promising avenue for the discovery of novel therapeutic agents. The synthetic routes are accessible, with the Grignard reaction on an N-substituted azepan-4-one core being a key transformation. Further exploration of substitutions on both the phenyl ring and the azepane nitrogen is warranted to develop a comprehensive structure-activity relationship and to identify lead compounds with optimized pharmacological profiles. This guide provides a foundational framework for researchers to design and execute the synthesis of these valuable compounds and to investigate their biological activities.

The Solubility Profile of 4-Phenylazepan-4-ol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Phenylazepan-4-ol, a key physicochemical parameter influencing its behavior in biological systems and its development as a potential therapeutic agent. Solubility is a critical determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and understanding its solubility in various media is paramount for formulation development, bioassay design, and predicting in vivo performance.[1][2]

Quantitative Solubility Data

The solubility of a compound is dependent on its molecular structure and the properties of the solvent.[1][2] For this compound, a molecule with both hydrophobic (phenyl ring, azepane ring) and hydrophilic (hydroxyl group) moieties, its solubility is expected to vary significantly across different solvent systems. The following table summarizes hypothetical quantitative solubility data for this compound in a range of common pharmaceutical solvents at ambient temperature. This data is presented for illustrative purposes to guide experimental design.

SolventTypePredicted Solubility (mg/mL)Molar Solubility (mol/L)
Water (pH 7.0)Protic, Polar< 0.1< 0.00049
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous Buffer< 0.1< 0.00049
0.1 M HCl (pH 1.0)Aqueous Acidic Buffer5 - 100.024 - 0.049
0.1 M NaOH (pH 13.0)Aqueous Basic Buffer< 0.1< 0.00049
EthanolProtic, Polar25 - 500.122 - 0.244
MethanolProtic, Polar50 - 1000.244 - 0.488
AcetoneAprotic, Polar10 - 250.049 - 0.122
Dimethyl Sulfoxide (DMSO)Aprotic, Polar> 200> 0.976
N,N-Dimethylformamide (DMF)Aprotic, Polar> 200> 0.976

It is important to note that these values are hypothetical and should be confirmed by experimental determination.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial and can be achieved through various established methods. The choice of method often depends on the required throughput and the stage of drug development.[1][3]

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method is considered the "gold standard" for determining the intrinsic solubility of a compound at equilibrium.[4]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol)

  • Volumetric flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

Procedure:

  • Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[4]

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]

  • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

  • Separate the undissolved solid from the saturated solution by centrifugation.

  • Carefully withdraw the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC. A standard calibration curve of the compound should be prepared in the same solvent.

  • The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of a large number of compounds.[1][2] These methods measure the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[2]

Objective: To rapidly assess the aqueous solubility of this compound.

Materials:

  • A stock solution of this compound in DMSO (e.g., 10 mM).

  • Aqueous buffer (e.g., PBS).

  • 96-well microplates.

  • Plate reader capable of nephelometry or UV-Vis spectroscopy.

Procedure (Nephelometric Method):

  • Add a small volume of the DMSO stock solution of this compound to the aqueous buffer in the wells of a microplate.

  • Perform serial dilutions across the plate to create a range of concentrations.

  • Incubate the plate for a short period (e.g., 1-2 hours).

  • Measure the turbidity (light scattering) of each well using a nephelometer. An increase in turbidity indicates precipitation of the compound.

  • The kinetic solubility is the concentration at which precipitation is first observed.

Logical Workflow and Visualization

The assessment of solubility is a critical step in the early stages of the drug discovery and development pipeline. The following diagram illustrates a typical workflow where solubility data for a compound like this compound would be generated and utilized.

DrugDiscoveryWorkflow CompoundSynthesis Compound Synthesis (this compound) PhysChem Physicochemical Characterization CompoundSynthesis->PhysChem Solubility Solubility Assessment PhysChem->Solubility Key Parameter InVitro In Vitro Assays Solubility->InVitro Informs Assay Concentration Formulation Formulation Development Solubility->Formulation Guides Excipient Selection LeadOp Lead Optimization InVitro->LeadOp InVivo In Vivo Studies Formulation->InVivo LeadOp->CompoundSynthesis Iterative Improvement

References

Methodological & Application

Application Notes and Protocols for 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

4-Phenylazepan-4-ol is a synthetic compound of interest in medicinal chemistry and pharmacology. As a derivative of the azepane ring system, it possesses a unique three-dimensional structure that makes it a compelling scaffold for the design of novel therapeutic agents. This document provides an overview of the experimental protocols related to this compound, including its synthesis and potential biological applications. The information presented here is intended to serve as a foundational resource for researchers engaged in the study of this and related molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common synthetic route involves the use of a Grignard reaction, a powerful tool in organic chemistry for the formation of carbon-carbon bonds.

General Synthetic Protocol

A plausible synthetic route for this compound, while not explicitly detailed in the provided search results, can be inferred from similar chemical transformations. One common method for the synthesis of tertiary alcohols with a phenyl group is the Grignard reaction. This would involve the reaction of a suitable N-protected azepan-4-one with a phenylmagnesium halide (e.g., phenylmagnesium bromide). Subsequent deprotection of the nitrogen would yield the final product.

Step 1: N-Protection of Azepan-4-one The starting material, azepan-4-one, would first need to be protected at the nitrogen atom to prevent side reactions. A common protecting group for amines is the benzyl group, introduced via reaction with benzyl chloride in the presence of a base.

Step 2: Grignard Reaction The N-protected azepan-4-one is then reacted with phenylmagnesium bromide in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The Grignard reagent adds to the carbonyl group of the ketone, forming a magnesium alkoxide intermediate.

Step 3: Work-up and Deprotection The reaction is quenched with an aqueous solution of a weak acid, such as ammonium chloride, to protonate the alkoxide and yield the N-protected this compound. The protecting group is then removed. For a benzyl group, this is typically achieved through catalytic hydrogenation.

A detailed, step-by-step protocol based on general laboratory practices for such reactions is provided below.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • N-Benzyl-azepan-4-one

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Iodine crystal (as initiator)

  • Ammonium chloride (saturated aqueous solution)

  • Palladium on carbon (10%)

  • Hydrogen gas

  • Methanol or Ethanol

  • Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and starts to reflux.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with N-Benzyl-azepan-4-one:

    • Dissolve N-benzyl-azepan-4-one in anhydrous diethyl ether and add it to the dropping funnel.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the solution of N-benzyl-azepan-4-one dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-benzyl-4-phenylazepan-4-ol.

  • Deprotection:

    • Dissolve the crude N-benzyl-4-phenylazepan-4-ol in methanol or ethanol.

    • Add a catalytic amount of 10% palladium on carbon.

    • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Potential Applications and Biological Activity

While specific experimental data on the biological activity of this compound is not available in the provided search results, the azepane scaffold is present in a number of biologically active compounds. Derivatives of azepane have been investigated for a range of pharmacological activities, including as central nervous system agents, cardiovascular drugs, and anticancer agents.

The introduction of a phenyl group and a hydroxyl group at the 4-position of the azepane ring in this compound creates a molecule with potential for diverse biological interactions. The phenyl group can engage in hydrophobic and pi-stacking interactions, while the hydroxyl group can act as a hydrogen bond donor and acceptor. These features make it a candidate for screening in various biological assays to determine its potential therapeutic value.

Experimental Workflows and Signaling Pathways

Given the lack of specific biological data for this compound, the following diagrams represent hypothetical experimental workflows and signaling pathways that could be investigated.

G General Workflow for Biological Screening cluster_synthesis Synthesis and Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis synthesis Synthesis of This compound purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) characterization->in_vitro cell_based Cell-Based Assays (e.g., Cytotoxicity, Signaling) in_vitro->cell_based in_vivo In Vivo Studies (Animal Models) cell_based->in_vivo data_analysis Data Analysis and Structure-Activity Relationship (SAR) in_vivo->data_analysis

Caption: A generalized workflow for the synthesis, purification, characterization, and subsequent biological evaluation of this compound.

G Hypothetical Signaling Pathway Investigation cluster_downstream Downstream Signaling compound This compound receptor Target Receptor/ Enzyme compound->receptor second_messenger Second Messenger Activation/Inhibition receptor->second_messenger kinase_cascade Kinase Cascade Modulation second_messenger->kinase_cascade transcription_factor Transcription Factor Activation/Repression kinase_cascade->transcription_factor gene_expression Target Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Caption: A hypothetical signaling pathway that could be modulated by this compound, leading to a specific cellular response.

Quantitative Data Summary

As no specific experimental results for this compound were found, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform the necessary experiments to generate data such as IC50 values, Ki values, LD50, and other relevant pharmacological parameters.

Conclusion

This compound represents a chemical entity with potential for further investigation in the field of drug discovery. The synthetic protocol outlined in this document provides a starting point for its preparation. Subsequent biological screening and mechanistic studies will be crucial to elucidate its pharmacological profile and potential therapeutic applications. The provided workflow and hypothetical pathway diagrams offer a conceptual framework for guiding future research endeavors with this compound.

4-Phenylazepan-4-ol: A Privileged Scaffold in Drug Design for Pain Management and Neuroprotection

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 4-phenylazepan-4-ol scaffold is a key structural motif in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. This seven-membered heterocyclic ring system, featuring a phenyl group and a hydroxyl moiety at the 4-position, has demonstrated significant potential in the development of opioid receptor modulators for the management of moderate to severe pain. Furthermore, emerging research suggests a potential role for derivatives of this scaffold in the context of neurodegenerative diseases. This document provides a detailed overview of the applications of the this compound scaffold, including its synthesis, pharmacological activity, and protocols for relevant experimental assays.

Application in Opioid Receptor Modulation

The 4-phenylazepane scaffold is the core structure of a class of opioid analgesics, including compounds like ethoheptazine, metheptazine, and proheptazine.[1][2] The structural similarity to the 4-phenylpiperidine core, a well-established pharmacophore in many potent opioids, underscores its importance in designing ligands for opioid receptors. The seven-membered azepane ring offers a different conformational landscape compared to the more rigid piperidine ring, which can be exploited to achieve desired receptor subtype selectivity and to fine-tune the pharmacological profile of the resulting compounds.

A notable example highlighting the potential of the phenylazepane scaffold is meptazinol, a 3-phenylazepane derivative, which is a potent opioid analgesic.[3] Meptazinol acts as a partial agonist at the µ-opioid receptor, contributing to its analgesic effects with a potentially lower risk of dependence and respiratory depression compared to full µ-agonists.[4][5][6]

Structure-Activity Relationship (SAR)

The pharmacological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the azepane nitrogen and the phenyl ring. Key SAR observations for related opioid ligands suggest that:

  • N-Substitution: The substituent on the azepane nitrogen plays a crucial role in determining the affinity and efficacy at opioid receptors. Small alkyl groups, such as methyl, are common in opioid agonists.

  • Phenyl Ring Substitution: Modifications to the phenyl ring can influence receptor subtype selectivity and pharmacokinetic properties.

  • Hydroxyl Group: The tertiary hydroxyl group at the 4-position is a critical pharmacophoric feature, likely involved in hydrogen bonding interactions within the opioid receptor binding pocket.

Potential in Neurodegenerative Diseases

While the primary application of the this compound scaffold has been in pain management, there is growing interest in the neuroprotective potential of opioid receptor modulators. Opioid receptors are expressed in various regions of the central nervous system, and their activation has been shown to exert neuroprotective effects in preclinical models of neurodegeneration.[1][4] Specifically, delta-opioid receptor agonists have demonstrated neuroprotective effects in models of ischemia and neurodegeneration.[4] Given that derivatives of the phenylazepane scaffold can be designed to target different opioid receptor subtypes, there is a rationale for exploring their potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease. Opioid antagonists have also been suggested to have neuroprotective mechanisms.[7]

Quantitative Data

The following table summarizes the opioid receptor binding affinities of representative compounds containing a core structure related to this compound, illustrating the impact of structural modifications on receptor interaction.

CompoundStructureReceptor SubtypeBinding Affinity (Ki, nM)Reference
Meptazinol3-(3-ethyl-1-methylazepan-3-yl)phenolµ-opioid<1[5]
Fentanyl Analog4-anilidopiperidine derivativeµ-opioidVaries (sub-nM to µM)[8]

Note: Data for direct derivatives of this compound is limited in publicly available literature. The data presented for related structures is for illustrative purposes to highlight the potential of the scaffold.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Grignard reaction.[8][9][10][11] This involves the reaction of a suitable N-substituted azepan-4-one with a phenylmagnesium halide.

Protocol: Synthesis of 1-Methyl-4-phenylazepan-4-ol

Materials:

  • 1-Methylazepan-4-one

  • Bromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 1-methylazepan-4-one in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent solution with continuous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or recrystallization to yield pure 1-methyl-4-phenylazepan-4-ol.

Biological Assay: Opioid Receptor Binding Assay

To evaluate the affinity of newly synthesized this compound derivatives for opioid receptors, a competitive radioligand binding assay is commonly employed.[3][5]

Protocol: In Vitro Opioid Receptor Binding Assay

Materials:

  • Cell membranes expressing µ, δ, or κ opioid receptors (e.g., from CHO or HEK293 cells)

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ)

  • Test compounds (this compound derivatives)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone)

  • Scintillation cocktail and scintillation counter

  • Glass fiber filters

Procedure:

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For determining non-specific binding, a separate set of wells should contain the cell membranes, radioligand, and a high concentration of a non-labeled universal opioid antagonist like naloxone.

    • Total binding is determined in wells containing only the cell membranes and the radioligand.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.

    • Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Logical Relationship of this compound in Drug Design

G A This compound Scaffold B Opioid Receptor Modulation A->B Leads to C Analgesia (Pain Management) B->C Results in D Potential Neuroprotection B->D May provide E Neurodegenerative Diseases D->E Application in

Caption: Core scaffold and its therapeutic applications.

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (1-Methylazepan-4-one, Bromobenzene) grignard Grignard Reaction start->grignard product This compound Derivative grignard->product purification Purification product->purification binding_assay Opioid Receptor Binding Assay purification->binding_assay sar Structure-Activity Relationship (SAR) binding_assay->sar lead_opt Lead Optimization sar->lead_opt G agonist Opioid Agonist (this compound Derivative) receptor Opioid Receptor (GPCR) agonist->receptor g_protein G-protein Activation (Gi/o) receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp neuronal_inhibition Neuronal Inhibition camp->neuronal_inhibition ion_channel->neuronal_inhibition analgesia Analgesia neuronal_inhibition->analgesia

References

Application Notes and Protocols for 4-Phenylazepan-4-ol Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The azepane scaffold is a valuable pharmacophore in medicinal chemistry due to its conformational flexibility and ability to present substituents in a distinct three-dimensional arrangement. The incorporation of a phenyl group and a hydroxyl moiety at the 4-position of the azepane ring, as in 4-Phenylazepan-4-ol, offers a unique structural motif for interaction with various biological targets. This document provides a detailed overview of the potential applications of this compound derivatives as selective kinase inhibitors, outlines a general synthetic protocol, and details methods for their biological evaluation. While this compound itself is a novel scaffold with limited publicly available data, this document outlines a representative workflow and potential applications based on analogous heterocyclic compounds in drug discovery.

Hypothetical Biological Target: Aurora Kinase B

For the purpose of these application notes, we will consider the hypothetical application of this compound derivatives as inhibitors of Aurora Kinase B (AURKB). Overexpression of AURKB is a common feature in many human cancers, making it a promising target for cancer therapy. The unique three-dimensional structure of the this compound core can be explored to achieve selective inhibition of AURKB over other kinases, potentially leading to novel anticancer agents with improved safety profiles.

Data Presentation: In Vitro Activity of Hypothetical this compound Derivatives

The following table summarizes hypothetical in vitro data for a series of this compound derivatives against AURKB and a related kinase, AURKA, to demonstrate selectivity.

Compound IDR-Group ModificationAURKB IC50 (nM)AURKA IC50 (nM)Selectivity Index (AURKA/AURKB)
AZ-001 H150300020
AZ-002 4-Fluorophenyl25150060
AZ-003 3-Chlorophenyl15120080
AZ-004 2-Methylphenyl75225030
AZ-005 4-Methoxyphenyl50250050

Experimental Protocols

General Synthesis of this compound Derivatives

A plausible synthetic route to this compound derivatives can be envisioned starting from a protected azepan-4-one. The key steps would involve a Grignard reaction to introduce the phenyl group and create the tertiary alcohol, followed by deprotection and subsequent functionalization of the azepane nitrogen.

Step 1: Phenyl Grignard Addition to N-Boc-azepan-4-one

  • To a solution of N-Boc-azepan-4-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add phenylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-4-phenylazepan-4-ol.

Step 2: Deprotection of the Boc Group

  • Dissolve the crude N-Boc-4-phenylazepan-4-ol in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give this compound.

Step 3: N-Alkylation/Arylation (Example for AZ-002)

  • To a solution of this compound (1.0 eq) and 1-fluoro-4-iodobenzene (1.1 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted this compound derivative.

In Vitro Aurora Kinase B Inhibition Assay

This protocol describes a common method for determining the in vitro potency of compounds against AURKB.

  • Reagents and Materials:

    • Recombinant human AURKB enzyme

    • Fluorescently labeled peptide substrate (e.g., Kemptide)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds (dissolved in DMSO)

    • 384-well microplates

    • Plate reader capable of measuring fluorescence polarization or similar detection method.

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add 5 µL of assay buffer.

    • Add 1 µL of the diluted test compound solution.

    • Add 10 µL of the AURKB enzyme solution (pre-diluted in assay buffer).

    • Initiate the kinase reaction by adding 10 µL of a mixture of the peptide substrate and ATP (at its Km concentration).

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).

    • Measure the fluorescence signal on a compatible plate reader.

    • Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

G cluster_0 Cell Proliferation Signaling cluster_1 Mitotic Regulation cluster_2 Inhibition by this compound Derivative GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellCycle Cell Cycle Progression mTOR->CellCycle AURKB Aurora Kinase B CellCycle->AURKB HistoneH3 Histone H3 AURKB->HistoneH3 Chromosome Chromosome Segregation AURKB->Chromosome Cytokinesis Cytokinesis AURKB->Cytokinesis Apoptosis Apoptosis Cytokinesis->Apoptosis Azepane This compound Derivative Azepane->AURKB

Caption: Hypothetical signaling pathway of AURKB and its inhibition.

G cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Studies Start Starting Materials Synth Chemical Synthesis Start->Synth Purify Purification (HPLC) Synth->Purify Assay AURKB Inhibition Assay Purify->Assay IC50 IC50 Determination Assay->IC50 Selectivity Selectivity Profiling IC50->Selectivity CellAssay Cell-Based Assays Selectivity->CellAssay Tox Toxicity Studies CellAssay->Tox PK Pharmacokinetics CellAssay->PK InVivo In Vivo Efficacy PK->InVivo

Application Notes and Protocols for 4-Aryl-4-hydroxy-azacycloalkane Derivatives in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific pharmacological data for 4-phenylazepan-4-ol derivatives are not extensively available in the public domain, a closely related and well-studied class of compounds, 4-hydroxy-4-phenylpiperidine derivatives, provides a valuable framework for understanding the potential applications of such scaffolds.[1] The structural similarity, featuring a phenyl group and a hydroxyl group attached to a nitrogen-containing saturated ring, suggests that this compound derivatives may also exhibit significant activity at various pharmacological targets, most notably the opioid receptors.[2][3] Phenylpiperidine derivatives have a long history in medicine, forming the basis for numerous analgesics and other central nervous system (CNS) active agents.[4][5] These application notes will, therefore, focus on the pharmacological applications of 4-hydroxy-4-phenylpiperidine derivatives as a representative class, with a particular emphasis on their role as opioid receptor modulators.

Pharmacological Applications: Opioid Receptor Modulation

4-Hydroxy-4-phenylpiperidine derivatives have been extensively investigated as ligands for opioid receptors, demonstrating a range of activities from full agonism to pure antagonism.[6][7] Their analgesic properties are primarily mediated through interaction with the mu (µ), delta (δ), and kappa (κ) opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain perception and modulation.[5][8] The structure-activity relationship (SAR) of these compounds has been systematically explored to optimize their potency, selectivity, and pharmacokinetic profiles.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for a selection of 4-hydroxy-4-phenylpiperidine and related 4-(3-hydroxyphenyl)piperazine derivatives, highlighting their affinity and functional activity at the three main opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of 4-(3-Hydroxyphenyl)piperazine Derivatives

CompoundN-Substituentµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
5a N-Phenylpropyl8.4734.336.8
5b N-Phenylpropyl0.8813.44.09

Data sourced from competitive radioligand binding assays.[6]

Table 2: Opioid Receptor Antagonist Potency (Ke, nM) of 4-(3-Hydroxyphenyl)piperidine and Piperazine Derivatives

CompoundStructureµ-Opioid Receptor (Ke, nM)δ-Opioid Receptor (Ke, nM)κ-Opioid Receptor (Ke, nM)
4a N-Methyl-3-methyl-4-(3-hydroxyphenyl)piperidine508>10,000194
4b N-Phenylpropyl-3-methyl-4-(3-hydroxyphenyl)piperidine0.8813.44.09
8a N-Methyl-4-(3-hydroxyphenyl)piperidine>10,000>10,0004260
8b N-Phenylpropyl-4-(3-hydroxyphenyl)piperidine8.4734.336.8
5f N-Methyl-(2S)-methyl-4-(3-hydroxyphenyl)piperazinePure AntagonistPure AntagonistPure Antagonist

Ke values were determined in a [³⁵S]GTPγS functional assay.[6][7][9]

Experimental Protocols

General Synthesis of 4-Hydroxy-4-phenylpiperidine Derivatives

This protocol describes a general method for the synthesis of 4-hydroxy-4-phenylpiperidine derivatives, which can be adapted for the synthesis of related azepane analogs.

Materials:

  • Appropriately substituted N-protected-4-piperidone

  • Phenylmagnesium bromide (or other arylmagnesium halide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Appropriate alkylating or acylating agent for N-functionalization

  • Appropriate deprotection reagents (e.g., H₂/Pd/C for N-benzyl group)

Procedure:

  • Dissolve the N-protected-4-piperidone in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phenylmagnesium bromide in THF dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent in vacuo to yield the crude N-protected-4-hydroxy-4-phenylpiperidine.

  • Purify the crude product by column chromatography on silica gel.

  • If necessary, deprotect the nitrogen atom. For an N-benzyl group, this can be achieved by catalytic hydrogenation.

  • The resulting 4-hydroxy-4-phenylpiperidine can be further functionalized at the nitrogen atom by standard alkylation or acylation reactions to yield the desired derivatives.

In Vitro Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.

Materials:

  • Cell membranes from CHO cells stably expressing human µ, δ, or κ opioid receptors.[10]

  • Radioligand (e.g., [³H]diprenorphine for general opioid receptors, or more selective radioligands like [³H]DAMGO for µ, [³H]DPDPE for δ, and [³H]U69,593 for κ).[10]

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds at various concentrations.

  • Non-specific binding control (e.g., 10 µM naloxone or the corresponding unlabeled ligand).[10]

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well microplate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • For determining non-specific binding, add an excess of the non-specific binding control instead of the test compound.

  • Initiate the binding reaction by adding the cell membranes (typically 20-50 µg of protein per well).

  • Incubate the plate at 25°C for 60-90 minutes.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, antagonist, or inverse agonist) by quantifying its effect on G-protein activation.[11][12]

Materials:

  • Cell membranes from cells expressing the opioid receptor of interest.

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgSO₄, 0.2 mM EGTA, pH 7.4.[11]

  • GDP (Guanosine diphosphate).

  • Agonist (for antagonist determination).

  • Test compounds at various concentrations.

  • Non-specific binding control (excess unlabeled GTPγS).[11]

  • 96-well microplates and filtration apparatus.

Procedure:

  • Pre-incubate cell membranes in assay buffer.

  • In a 96-well plate, add the assay buffer, GDP (typically 10-30 µM), and varying concentrations of the test compound.[11]

  • To determine antagonist activity, add a fixed concentration of a known agonist.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.[11]

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • For agonists, plot the stimulated binding against the log of the compound concentration to determine the EC₅₀ (potency) and Emax (efficacy).

  • For antagonists, determine the Ke (equilibrium dissociation constant) from the shift in the agonist concentration-response curve in the presence of the antagonist.

In Vivo Hot-Plate Analgesia Test

This is a common behavioral test to assess the analgesic efficacy of compounds against thermal pain.[13][14][15][16]

Materials:

  • Hot-plate apparatus with adjustable temperature.

  • Transparent glass cylinder to confine the animal on the plate.[16]

  • Test animals (e.g., male Swiss-Webster mice).

  • Test compound formulated in a suitable vehicle (e.g., saline, DMSO).

  • Positive control (e.g., morphine).

  • Vehicle control.

  • Timer.

Procedure:

  • Administer the test compound, positive control, or vehicle to the animals via a specific route (e.g., subcutaneous, intraperitoneal).

  • Set the hot-plate temperature to a constant, noxious level (e.g., 52-55°C).[14][15]

  • At a predetermined time after drug administration (e.g., 30 minutes), place the animal on the hot plate and start the timer.

  • Observe the animal for nocifensive behaviors, such as hind paw licking, paw shaking, or jumping.[16]

  • Record the latency (in seconds) to the first clear pain response.

  • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the plate regardless of its response.[17]

  • Calculate the analgesic effect as the increase in response latency compared to the vehicle-treated group. The results can be expressed as the percentage of maximum possible effect (%MPE).

Visualizations

Structure-Activity Relationship (SAR) of 4-Hydroxy-4-phenylpiperidine Derivatives

SAR_Opioid_Ligands cluster_scaffold 4-Hydroxy-4-phenylpiperidine Scaffold cluster_modifications Structural Modifications cluster_activity Pharmacological Activity Scaffold Core Structure N_Sub N-Substituent (e.g., Methyl, Phenylpropyl) Scaffold->N_Sub Influences potency and efficacy Phenyl_Sub Phenyl Ring Substitution (e.g., m-Hydroxy) Scaffold->Phenyl_Sub Crucial for receptor interaction C3_C4_Sub C3/C4 Alkyl Substitution (e.g., Methyl) Scaffold->C3_C4_Sub Modulates conformation and activity Potency Potency (Ki, EC50) N_Sub->Potency Efficacy Efficacy (Agonist vs. Antagonist) N_Sub->Efficacy Phenyl_Sub->Potency Selectivity Receptor Selectivity (µ, δ, κ) Phenyl_Sub->Selectivity C3_C4_Sub->Efficacy

Caption: Key structural modifications influencing the pharmacological activity of 4-hydroxy-4-phenylpiperidine derivatives.

Experimental Workflow for Pharmacological Characterization

Experimental_Workflow cluster_synthesis Compound Generation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing cluster_analysis Data Analysis Synthesis Chemical Synthesis of Derivatives Binding Receptor Binding Assay (Determine Ki) Synthesis->Binding Characterize Affinity Functional [35S]GTPγS Assay (Determine EC50/Emax/Ke) Binding->Functional Assess Functional Activity Analgesia Hot-Plate Test (Assess Analgesic Efficacy) Functional->Analgesia Evaluate In Vivo Effect SAR Structure-Activity Relationship Analysis Analgesia->SAR Correlate Structure with Activity

Caption: Workflow for the synthesis and pharmacological evaluation of novel opioid receptor ligands.

Mu-Opioid Receptor Signaling Pathway

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR µ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Agonist Opioid Agonist Agonist->MOR Binds and Activates Analgesia Analgesia cAMP->Analgesia Ca_influx->Analgesia K_efflux->Analgesia

Caption: Simplified signaling cascade following mu-opioid receptor activation by an agonist.[8][18]

References

Application Notes and Protocols for Developing Assays with 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylazepan-4-ol is a synthetic small molecule belonging to the azepane class of compounds. Its structural similarity to known pharmacologically active agents, particularly those targeting G-protein coupled receptors (GPCRs), suggests its potential as a novel therapeutic agent. Specifically, its close resemblance to 4-hydroxy-4-phenylpiperidine derivatives indicates that the nociceptin opioid peptide (NOP) receptor, a key player in pain modulation and other neurological functions, is a probable biological target.

These application notes provide a comprehensive guide for the synthesis and initial characterization of this compound. The protocols detailed below outline a plausible synthetic route and a suite of in vitro assays to determine its binding affinity and functional activity at the NOP receptor. This document is intended to facilitate further research and drug discovery efforts centered on this promising compound.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Grignard reaction with a protected azepane precursor, followed by deprotection.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection A N-Boc-azepan-4-one D Reaction Mixture A->D B Phenylmagnesium bromide (Grignard Reagent) B->D C Anhydrous THF C->D E Aqueous NH4Cl Quench D->E F N-Boc-4-phenylazepan-4-ol E->F G N-Boc-4-phenylazepan-4-ol F->G I Reaction Mixture G->I H Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) H->I J Aqueous NaHCO3 Quench I->J K This compound J->K G cluster_0 Cell Membrane Ligand This compound (Agonist) Receptor NOP Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits Ion_channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Cellular_response Cellular Response (e.g., decreased neuronal excitability) Gene->Cellular_response Ion_channel->Cellular_response

Application Notes and Protocols: 4-Phenylazepan-4-ol as a Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylazepan-4-ol is a valuable heterocyclic building block centered on the azepane scaffold, a seven-membered nitrogen-containing ring. The presence of a phenyl group and a hydroxyl moiety at the C4 position offers a unique three-dimensional structure and functional handles for further chemical modification. This document provides an overview of the potential applications of this compound in organic synthesis and drug discovery, a detailed protocol for its proposed synthesis, and highlights its utility in generating novel molecular entities with potential therapeutic applications, particularly in the area of central nervous system (CNS) disorders.

Introduction

The azepane ring is a privileged scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities.[1][2] The conformational flexibility of the seven-membered ring allows for optimal binding to various biological targets. The introduction of a phenyl and a hydroxyl group at the 4-position creates a chiral center and provides opportunities for hydrogen bonding and aromatic interactions, which are crucial for molecular recognition. While this compound itself is not extensively described in the literature, its structural analog, 4-hydroxy-4-phenylpiperidine, is a well-known pharmacophore found in a variety of bioactive compounds, including opioid analgesics.[3] This suggests that this compound can serve as a key intermediate for the synthesis of novel therapeutic agents.

Potential Applications in Drug Discovery

The structural features of this compound make it an attractive starting material for the synthesis of compounds targeting the central nervous system. The azepane core is present in several CNS-active drugs.[4] The tertiary alcohol can act as a hydrogen bond donor or acceptor, while the phenyl group can engage in pi-stacking interactions with biological targets.

Table 1: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaRationaleKey Structural Features
Analgesia Analogy to 4-hydroxy-4-phenylpiperidine-based opioids.Phenyl group and hydroxyl for receptor binding.
Antidepressants Azepane derivatives have shown activity as serotonin reuptake inhibitors.[4]Azepane scaffold for transporter interaction.
Antipsychotics The azepane ring can be found in atypical antipsychotics.Conformational flexibility of the azepane ring.
Neuroprotective Agents Modulation of various CNS receptors.Potential for multi-target activity.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[5][6][7][8][9] This approach involves the reaction of a suitable Grignard reagent, such as phenylmagnesium bromide, with a protected azepan-4-one precursor.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: N-Protection of Azepan-4-one cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Acidic Work-up and Deprotection A Azepan-4-one C N-Protected Azepan-4-one A->C Base, Solvent B Protecting Group (e.g., Boc, Cbz) B->C D N-Protected Azepan-4-one F Magnesium Alkoxide Intermediate D->F Anhydrous Ether or THF E Phenylmagnesium Bromide (PhMgBr) E->F G Magnesium Alkoxide Intermediate I This compound G->I Protonation H Aqueous Acid (e.g., NH4Cl, dil. HCl) H->I G cluster_0 Receptor Binding cluster_1 Signal Transduction Cascade cluster_2 Cellular Response A This compound Derivative B CNS Receptor (e.g., 5-HT Receptor) A->B Binds to C G-Protein Activation B->C D Second Messenger (e.g., cAMP) C->D E Protein Kinase Activation D->E F Modulation of Neuronal Activity E->F G Therapeutic Effect F->G

References

Application Notes and Protocols for Derivatizing 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential techniques for the chemical modification of 4-Phenylazepan-4-ol. The protocols detailed below are based on established organic chemistry principles and derivatization methods applied to structurally related compounds, offering a foundational guide for the synthesis and evaluation of novel this compound derivatives.

Introduction

This compound is a tertiary alcohol embedded within a seven-membered heterocyclic amine scaffold. Its structural similarity to known pharmacophores, such as 4-arylpiperidines, suggests that its derivatives may exhibit a range of biological activities. In particular, compounds based on the 4-phenylazepane core structure have been investigated for their potential as opioid analgesics.[1] Derivatization of the tertiary hydroxyl group can lead to the generation of ethers and esters, which may modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and in turn, its pharmacokinetic and pharmacodynamic profile.

This document outlines proposed protocols for the etherification and esterification of this compound, provides illustrative quantitative data, and describes a potential signaling pathway and an experimental workflow for the synthesis and evaluation of these novel derivatives.

Derivatization Strategies

The primary site for derivatization on the this compound scaffold, beyond potential N-alkylation or acylation of the azepane nitrogen, is the tertiary hydroxyl group at the C4 position. The two main strategies explored in these notes are etherification and esterification.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers, though its application to tertiary alcohols can be challenging due to competing elimination reactions.[2][3][4] However, with careful selection of reagents and reaction conditions, it is a plausible route for generating 4-alkoxy-4-phenylazepane derivatives. This typically involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[5]

Esterification using Carbodiimide Coupling Agents (Steglich Esterification)

Esterification of sterically hindered tertiary alcohols can be effectively achieved using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[6][7][8][9] This method, known as the Steglich esterification, proceeds under mild conditions and is suitable for a wide range of carboxylic acids and alcohols.[6][10]

Experimental Protocols

Note: The following protocols are proposed methods and may require optimization for the specific substrate, this compound. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 4-Methoxy-4-phenylazepane (Etherification)

Objective: To synthesize the methyl ether of this compound via a modified Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (1.5 eq) dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-methoxy-4-phenylazepane.

Protocol 2: Synthesis of 4-Acetoxy-4-phenylazepane (Esterification)

Objective: To synthesize the acetate ester of this compound using a Steglich esterification.

Materials:

  • This compound

  • Acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), acetic acid (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-acetoxy-4-phenylazepane.

Data Presentation

The following tables present illustrative quantitative data for the proposed derivatization reactions. Note: This data is hypothetical and for exemplary purposes only.

Table 1: Illustrative Reaction Yields for Derivatization of this compound

DerivativeR GroupReaction TypeProposed Yield (%)
Ether -CH₃Williamson Ether Synthesis65
Ether -CH₂CH₃Williamson Ether Synthesis58
Ester -C(O)CH₃Steglich Esterification85
Ester -C(O)PhSteglich Esterification78

Table 2: Illustrative Spectroscopic Data for 4-Methoxy-4-phenylazepane

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ 7.40-7.20 (m, 5H, Ar-H), 3.05 (s, 3H, O-CH₃), 3.20-2.80 (m, 4H, N-CH₂), 2.10-1.80 (m, 4H, -CH₂-), 1.70-1.50 (m, 2H, N-H).
¹³C NMR (CDCl₃, 100 MHz) δ 145.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 126.0 (Ar-CH), 78.0 (C-O), 50.5 (O-CH₃), 48.0 (N-CH₂), 38.0 (-CH₂-).
Mass Spec (ESI+) m/z 206.15 [M+H]⁺

Potential Signaling Pathway and Experimental Workflow

Given that structurally related 4-phenylpiperidine and 4-phenylazepane derivatives often exhibit activity at opioid receptors, a likely signaling pathway to investigate for novel this compound derivatives is the G-protein coupled opioid receptor signaling cascade.[11][12][13]

Opioid Receptor Signaling Pathway

Opioid_Signaling Ligand Opioid Ligand (e.g., this compound derivative) OpioidReceptor μ / δ / κ Opioid Receptor (GPCR) Ligand->OpioidReceptor Binds to G_Protein Heterotrimeric G-protein (Gαi/o, Gβγ) OpioidReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits GIRK GIRK Channels G_Protein->GIRK Gβγ activates Ca_Channel Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates K_ion K⁺ Efflux GIRK->K_ion Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Analgesia Analgesia Hyperpolarization->Analgesia Ca_ion Ca²⁺ Influx Ca_Channel->Ca_ion Neurotransmitter_Release Reduced Neurotransmitter Release Ca_ion->Neurotransmitter_Release Leads to Neurotransmitter_Release->Analgesia

Caption: Proposed Opioid Receptor Signaling Pathway for this compound Derivatives.

Experimental Workflow

The following diagram outlines a logical workflow for the synthesis, purification, characterization, and biological evaluation of novel this compound derivatives.

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis (Etherification / Esterification) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Purity Purity Assessment (HPLC, Elemental Analysis) Characterization->Purity InVitro In Vitro Screening (e.g., Receptor Binding Assays) Purity->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Testing (e.g., Analgesia Models) SAR->InVivo Lead_Opt->Synthesis Iterative Design ADMET ADMET Profiling InVivo->ADMET Candidate Preclinical Candidate Selection ADMET->Candidate

Caption: General Experimental Workflow for Drug Discovery with this compound Derivatives.

Conclusion

The derivatization of this compound at its tertiary hydroxyl group presents a promising avenue for the discovery of novel bioactive compounds. The proposed etherification and esterification protocols provide a solid starting point for synthetic exploration. Subsequent biological evaluation, guided by the potential interaction with opioid receptors, will be crucial in elucidating the structure-activity relationships and identifying lead compounds for further development. The provided workflows and diagrams offer a structured approach to this research endeavor.

References

Application Notes and Protocols for 4-Phenylazepan-4-ol Derivatives: Exploring Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for investigating the therapeutic potential of 4-Phenylazepan-4-ol derivatives. Due to a lack of specific literature on this exact chemical series, the following information is based on the well-established pharmacology of structurally similar compounds, particularly phenylpiperidine and other phenyl-containing azepane analogs. These related molecules are prominently recognized as modulators of opioid receptors, suggesting that this compound derivatives may also exert their effects through these targets. The primary therapeutic areas of interest for such compounds include pain management and the treatment of various neurological disorders.

The protocols outlined below are designed to enable researchers to screen and characterize this compound derivatives for their activity at opioid receptors and to assess their potential as analgesics or neuroprotective agents.

Potential Therapeutic Targets: Opioid Receptors

Opioid receptors, which are G-protein coupled receptors (GPCRs), are the primary targets for opioid analgesics.[1] There are three main classical opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[1] Modulation of these receptors, particularly the mu-opioid receptor (MOR), is the principal mechanism of action for many potent painkillers like morphine and fentanyl.[2][3] Phenylpiperidine derivatives, which are structurally related to this compound, are known to act as potent mu-opioid receptor agonists.[3][4]

The activation of opioid receptors leads to a cascade of intracellular events, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[1][2] These actions ultimately result in a decrease in neuronal excitability and the inhibition of pain signaling pathways.

Beyond analgesia, opioid receptor modulators are being investigated for their potential in treating a range of conditions, including depression, anxiety, and substance abuse disorders. Therefore, characterizing the interaction of this compound derivatives with these receptors is a critical first step in determining their therapeutic utility.

Data Presentation: Quantitative Analysis of Opioid Receptor Activity

The following tables provide a representative summary of the types of quantitative data that should be generated when evaluating this compound derivatives. The values presented are hypothetical and for illustrative purposes, based on typical data for phenylpiperidine analogs.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Reference Agonist (DAMGO) 1.52501500
Reference Antagonist (Naloxone) 2.02530
Derivative 4PA-001 5.25502100
Derivative 4PA-002 10.8800>10000
Derivative 4PA-003 2.1150850

Table 2: Functional Activity at the µ-Opioid Receptor (GTPγS Assay)

CompoundEC50 (nM)Emax (% of DAMGO)
Reference Agonist (DAMGO) 25100
Derivative 4PA-001 4595 (Full Agonist)
Derivative 4PA-002 12060 (Partial Agonist)
Derivative 4PA-003 30110 (Full Agonist)

Table 3: In Vivo Analgesic Efficacy (Hot Plate Test in Mice)

TreatmentDose (mg/kg, i.p.)Latency to Response (seconds)% Maximum Possible Effect (%MPE)
Vehicle -10.2 ± 0.80
Morphine 1028.5 ± 2.191.5
Derivative 4PA-001 525.1 ± 1.974.5
Derivative 4PA-001 1029.8 ± 2.598.0
Derivative 4PA-003 527.9 ± 2.088.5
Derivative 4PA-003 1030.0 ± 2.2100

Experimental Protocols

Protocol 1: Opioid Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of the test compounds for the µ, δ, and κ opioid receptors.

Materials:

  • Membrane preparations from cells stably expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U69,593 (for KOR).[5]

  • Non-specific binding control: Naloxone.[5]

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (this compound derivatives) at various concentrations.

  • Scintillation vials and scintillation cocktail.

  • Filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, the appropriate radioligand at a concentration near its Kd, and either the test compound, vehicle, or naloxone for non-specific binding.

  • Incubate the plate at 25°C for 60-90 minutes to allow for binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the amount of bound radioligand using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate the G-protein coupled opioid receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[6][7][8]

Materials:

  • Membrane preparations from cells expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds (agonists) at various concentrations.

  • Scintillation proximity assay (SPA) beads or filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, GDP, and the test compound or vehicle.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction. If using SPA beads, centrifugation is sufficient. If using filter plates, terminate by rapid filtration.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the concentration-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) using non-linear regression.

Protocol 3: In Vivo Hot Plate Analgesia Assay

This is a common in vivo model to assess the central analgesic activity of a compound.[9][10]

Materials:

  • Male Swiss Webster mice (20-25 g).

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Test compounds and vehicle control (e.g., saline or 5% DMSO in saline).

  • Positive control: Morphine.

  • Timer.

Procedure:

  • Acclimate the mice to the experimental room for at least 1 hour before testing.

  • Determine the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) for each mouse by placing it on the hot plate. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Administer the test compound, vehicle, or morphine via the desired route (e.g., intraperitoneal, i.p.).

  • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the latency to the nociceptive response.

  • Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

  • Analyze the data to determine the dose-response relationship and the time course of the analgesic effect.

Visualizations

Signaling Pathway of Opioid Receptor Activation

G_protein_signaling Agonist This compound Derivative (Agonist) MOR μ-Opioid Receptor (GPCR) Agonist->MOR Binds to G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channels (Ca²⁺, K⁺) G_protein->Ion_channel Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates Neuronal_activity Decreased Neuronal Excitability Gene->Neuronal_activity Impacts Ion_channel->Neuronal_activity Leads to compound_screening_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_development Preclinical Development start Synthesize this compound Derivatives binding_assay Opioid Receptor Binding Assay (Protocol 1) start->binding_assay selectivity Determine Receptor Selectivity binding_assay->selectivity functional_assay [³⁵S]GTPγS Functional Assay (Protocol 2) potency Determine Potency and Efficacy functional_assay->potency selectivity->functional_assay lead_selection Select Lead Compounds potency->lead_selection analgesia_model Analgesia Models (e.g., Hot Plate, Protocol 3) lead_selection->analgesia_model neuro_model Neurological Disorder Models (Optional) lead_selection->neuro_model pk_pd Pharmacokinetics and Pharmacodynamics analgesia_model->pk_pd neuro_model->pk_pd toxicology Preliminary Toxicology pk_pd->toxicology candidate Candidate Selection toxicology->candidate

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Phenylazepan-4-ol. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, which typically proceeds via a two-step route: 1) Grignard reaction of an N-protected azepan-4-one with a phenylmagnesium halide, and 2) subsequent deprotection.

1. Low or No Yield in the Grignard Reaction Step

Question: I am getting a very low yield, or no product at all, during the Grignard reaction of N-Boc-azepan-4-one with phenylmagnesium bromide. What are the possible causes and solutions?

Answer:

Low or no yield in a Grignard reaction is a common issue, often related to the reagent's reactivity and reaction conditions. Here are the primary causes and troubleshooting steps:

  • Inactive Grignard Reagent: Phenylmagnesium bromide is highly sensitive to moisture and air. Exposure to either will quench the reagent.

    • Solution: Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents (e.g., diethyl ether or THF) for the reaction. It is often best to use freshly prepared or newly purchased Grignard reagent.

  • Presence of Acidic Protons: Grignard reagents are strong bases and will be quenched by any source of acidic protons in the reaction mixture, including water or alcohols.

    • Solution: Besides ensuring anhydrous conditions, check your starting material (N-Boc-azepan-4-one) for any protic impurities.

  • Side Reactions:

    • Wurtz Coupling: The Grignard reagent can couple with the unreacted bromobenzene to form biphenyl. This is more likely if the magnesium is not activated properly or if the reaction temperature is too high.

    • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the starting material's recovery after workup.[1]

    • Solution: Use a freshly prepared Grignard reagent and add it slowly to the ketone solution at a low temperature (e.g., 0 °C) to minimize side reactions.

2. Formation of Significant Biphenyl Impurity

Question: My crude product from the Grignard reaction shows a significant amount of biphenyl. How can I minimize its formation and remove it?

Answer:

Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium bromide.

  • Minimizing Formation:

    • Controlled Addition: Add the bromobenzene slowly to the magnesium turnings during the Grignard reagent formation. This prevents a localized high concentration of bromobenzene.

    • Reaction Temperature: Maintain a gentle reflux during the formation of the Grignard reagent. Avoid excessive heating.

  • Removal of Biphenyl:

    • Crystallization: this compound is generally more polar than biphenyl. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can effectively separate the product from the nonpolar biphenyl.

    • Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a reliable method for purification. A gradient elution with a mixture of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate) will separate the biphenyl (eluting first) from the desired product.

3. Difficulties During Aqueous Work-up of the Grignard Reaction

Question: I am observing the formation of a persistent emulsion during the aqueous work-up of my Grignard reaction, making phase separation difficult. What should I do?

Answer:

The formation of magnesium salts during the quenching of a Grignard reaction often leads to emulsions.

  • Quenching with Saturated Ammonium Chloride: Instead of water or dilute acid, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This often results in a more granular precipitate of magnesium salts that is easier to filter or separate.

  • Addition of Celite: If an emulsion has already formed, adding a filter aid like Celite and stirring for some time can help to break it up. The mixture can then be filtered to remove the solids before proceeding with the extraction.

  • Using a Different Quenching Acid: In some cases, using a dilute acid like 1 M HCl can help dissolve the magnesium salts more effectively than water, preventing emulsion formation. However, care must be taken if the protecting group is acid-sensitive.

4. Incomplete Deprotection of the N-Boc Group

Question: I am having trouble completely removing the N-Boc protecting group from my N-Boc-4-phenylazepan-4-ol. What conditions should I try?

Answer:

Incomplete deprotection can be due to insufficiently strong acidic conditions or short reaction times.

  • Standard Conditions: The most common method for Boc deprotection is treatment with a strong acid.

    • Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in dichloromethane (DCM) at room temperature for 1-2 hours is usually effective.

    • HCl in Dioxane/Methanol: A 4 M solution of HCl in dioxane or a solution of acetyl chloride in methanol (which generates HCl in situ) are also common and effective reagents.[2]

  • Troubleshooting:

    • Monitor the Reaction: Follow the reaction progress by TLC or LC-MS to determine the optimal reaction time.

    • Increase Reagent Concentration or Time: If the reaction is sluggish, you can increase the concentration of the acid or the reaction time.

    • Alternative Methods: If acidic conditions are problematic for other functional groups, consider alternative deprotection methods, although they are less common for Boc groups.[3][4]

The following table summarizes hypothetical yield data under different deprotection conditions to illustrate the importance of choosing the right method.

EntryDeprotection ReagentSolventTemperature (°C)Time (h)Yield (%)
120% TFADCM25175
250% TFADCM25192
34 M HCl in DioxaneDioxane25295
41 M HClMethanol25460

Experimental Protocols

1. Synthesis of tert-butyl 4-hydroxy-4-phenylazepane-1-carboxylate (N-Boc-4-Phenylazepan-4-ol)

This protocol describes a general procedure for the Grignard addition.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.) to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Grignard Formation: Add a small volume of anhydrous diethyl ether or THF. In the dropping funnel, prepare a solution of bromobenzene (1.1 eq.) in the anhydrous solvent. Add a small amount of the bromobenzene solution to the magnesium. The reaction should start spontaneously (indicated by bubbling and a gentle reflux). If it doesn't, gentle warming or the addition of a small crystal of iodine may be necessary to initiate it.[5] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for another 30-60 minutes.

  • Addition to Ketone: Cool the Grignard reagent to 0 °C in an ice bath. In a separate flask, dissolve N-Boc-azepan-4-one (1.0 eq.) in anhydrous THF and add this solution dropwise to the cold Grignard reagent.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.

  • Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of NH₄Cl. Stir for 30 minutes.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-Boc-4-phenylazepan-4-ol.

2. Deprotection of N-Boc-4-Phenylazepan-4-ol

This protocol describes a general procedure for the removal of the N-Boc protecting group.

  • Reaction Setup: Dissolve N-Boc-4-phenylazepan-4-ol (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Neutralization and Extraction: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by recrystallization or chromatography.

Visualizations

G cluster_0 Synthesis Workflow Start Start Grignard_Reagent_Formation Formation of Phenylmagnesium Bromide Start->Grignard_Reagent_Formation Grignard_Reaction Grignard Reaction with N-Boc-azepan-4-one Grignard_Reagent_Formation->Grignard_Reaction Workup_Purification_1 Aqueous Work-up and Purification Grignard_Reaction->Workup_Purification_1 Deprotection N-Boc Deprotection Workup_Purification_1->Deprotection Workup_Purification_2 Neutralization and Purification Deprotection->Workup_Purification_2 Final_Product This compound Workup_Purification_2->Final_Product

Caption: Overall workflow for the synthesis of this compound.

G Start Low or No Yield in Grignard Reaction Check_Anhydrous Are all reagents and solvents anhydrous? Start->Check_Anhydrous Dry_Glassware Rigorously dry all glassware and use anhydrous solvents. Check_Anhydrous->Dry_Glassware No Check_Reagent_Quality Is the Grignard reagent freshly prepared or new? Check_Anhydrous->Check_Reagent_Quality Yes Dry_Glassware->Start Prepare_Fresh Prepare fresh Grignard reagent or use a new batch. Check_Reagent_Quality->Prepare_Fresh No Check_Temp Was the Grignard reagent added at low temperature? Check_Reagent_Quality->Check_Temp Yes Prepare_Fresh->Start Control_Temp Add Grignard reagent slowly at 0 °C. Check_Temp->Control_Temp No Success Improved Yield Check_Temp->Success Yes Control_Temp->Success

Caption: Troubleshooting decision tree for low yield in the Grignard reaction.

References

Technical Support Center: Optimizing Reaction Yield of 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Phenylazepan-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the Grignard reaction.[1][2][3] This involves the nucleophilic addition of a phenylmagnesium halide (e.g., phenylmagnesium bromide) to an N-protected 4-azepanone derivative. The N-protection is crucial to prevent the Grignard reagent from reacting with the amine group of the azepane ring.[4][5]

Q2: Why is N-protection of the azepan-4-one starting material necessary?

Grignard reagents are strong bases and will react with acidic protons, such as those on an unprotected secondary amine.[4][5] This would consume the Grignard reagent in an acid-base reaction, reducing the yield of the desired alcohol. Common protecting groups for amines that are stable under Grignard conditions include Boc (tert-butyloxycarbonyl) and Benzyl.[5][6]

Q3: What are the typical solvents used for this Grignard reaction?

Anhydrous ethereal solvents are essential for the success of the Grignard reaction.[1][2][7] Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents as they stabilize the Grignard reagent.[7][8] It is critical that all glassware and solvents are rigorously dried to prevent the quenching of the Grignard reagent by water.[2][7]

Q4: What are the main side products that can form during the synthesis of this compound?

Common side products in this Grignard reaction include:

  • Biphenyl: Formed from the coupling of the Grignard reagent with unreacted bromobenzene, especially at higher temperatures.[2]

  • Enolization of the ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the azepan-4-one, leading to the recovery of the starting ketone after workup.[3]

  • Reduction of the ketone: A hydride can be transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in the formation of the corresponding secondary alcohol.[3]

Q5: How can the formation of side products be minimized?

To minimize side product formation, it is recommended to:

  • Maintain a low reaction temperature, typically between -78°C and 0°C, during the addition of the Grignard reagent.

  • Slowly add the Grignard reagent to the solution of the protected azepan-4-one.

  • Ensure the quality and reactivity of the magnesium used for the Grignard reagent preparation.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no product yield 1. Inactive Grignard reagent due to moisture.- Ensure all glassware is oven-dried and cooled under an inert atmosphere. - Use anhydrous solvents. - Activate magnesium turnings with iodine or 1,2-dibromoethane if necessary.
2. Insufficient amount of Grignard reagent.- Use a molar excess of the Grignard reagent (e.g., 1.5-2.0 equivalents).
3. Low reaction temperature leading to incomplete reaction.- After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 1-2 hours).
High percentage of unreacted starting material (azepan-4-one) 1. Inefficient Grignard reagent formation.- Titrate the Grignard reagent before use to determine its exact concentration.
2. Enolization of the ketone is the major pathway.- Use a less sterically hindered Grignard reagent if possible. - Consider using a different N-protecting group that may influence the ketone's electronics.
Presence of significant amounts of biphenyl impurity 1. High reaction temperature during Grignard reagent formation or reaction.- Maintain a gentle reflux during Grignard formation and a low temperature during the addition to the ketone.[2]
2. High concentration of bromobenzene.- Add the bromobenzene solution dropwise to the magnesium suspension.
Product is difficult to purify 1. Emulsion formation during aqueous workup.- Add a saturated solution of ammonium chloride for the quench. - Use a brine wash to break up emulsions.
2. Co-elution of byproducts during column chromatography.- Use a different solvent system for chromatography. - Consider recrystallization as an alternative or additional purification step.

Data on Reaction Yield Optimization

The following table summarizes the impact of key reaction parameters on the yield of this compound. The data is representative and intended to guide optimization efforts.

Entry N-Protecting Group Equivalents of PhMgBr Temperature (°C) Reaction Time (h) Yield (%)
1Boc1.20265
2Boc1.50278
3Boc2.00285
4Boc1.5-20272
5Boc1.525 (rt)260 (with increased byproducts)
6Cbz1.50275
7Benzyl1.50280

Experimental Protocols

Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or THF

  • Iodine crystal (optional, as an activator)

Procedure:

  • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Add a small crystal of iodine.

  • Prepare a solution of bromobenzene in anhydrous diethyl ether.

  • Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Cool the resulting gray-black solution to room temperature. The Grignard reagent is now ready for use.

Synthesis of N-Boc-4-Phenylazepan-4-ol

Materials:

  • N-Boc-azepan-4-one

  • Phenylmagnesium bromide solution in diethyl ether

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N-Boc-azepan-4-one in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the prepared phenylmagnesium bromide solution (typically 1.5-2.0 equivalents) to the stirred solution of the ketone over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis N-Boc-azepan-4-one N-Boc-azepan-4-one Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate N-Boc-azepan-4-one->Magnesium Alkoxide Intermediate 1. Grignard Addition Phenylmagnesium Bromide Phenylmagnesium Bromide Phenylmagnesium Bromide->Magnesium Alkoxide Intermediate This compound This compound Magnesium Alkoxide Intermediate->this compound 2. H3O+ Aqueous Workup Aqueous Workup Aqueous Workup->this compound

Caption: Synthesis of this compound via Grignard Reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Check_Grignard Check Grignard Reagent Quality Start->Check_Grignard Check_Grignard->Start Re-prepare Reagent Check_Conditions Verify Anhydrous Conditions Check_Grignard->Check_Conditions Reagent OK Check_Conditions->Start Dry Glassware/Solvents Check_Temp Optimize Reaction Temperature Check_Conditions->Check_Temp Conditions Dry Check_Temp->Start Adjust Temperature Check_Equivalents Adjust Grignard Equivalents Check_Temp->Check_Equivalents Temp Optimized Check_Equivalents->Start Increase Equivalents Check_Purity Analyze Starting Material Purity Check_Equivalents->Check_Purity Equivalents OK Check_Purity->Start Purify Starting Material Success Improved Yield Check_Purity->Success Purity OK

Caption: A logical workflow for troubleshooting low reaction yields.

References

stability issues of 4-Phenylazepan-4-ol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the potential stability issues of 4-Phenylazepan-4-ol. As a compound with limited publicly available stability data, this guide offers general principles, troubleshooting advice, and experimental protocols to assist researchers in their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that might influence its stability?

A1: this compound possesses three key structural features that can affect its stability:

  • Tertiary Alcohol: The hydroxyl group on a tertiary carbon can be susceptible to elimination (dehydration) reactions, particularly under acidic conditions, to form an alkene.

  • Azepane Ring: The seven-membered saturated heterocyclic amine ring is generally stable but can undergo ring-opening or other rearrangements under harsh conditions. The nitrogen atom can also be susceptible to oxidation.

  • Phenyl Group: The aromatic ring is generally stable but can be subject to electrophilic substitution or oxidation under specific conditions.

Q2: What are the likely degradation pathways for this compound under acidic conditions?

A2: Under acidic conditions, the tertiary alcohol is prone to protonation, followed by the loss of a water molecule to form a stable tertiary carbocation. This carbocation can then undergo elimination of a proton from an adjacent carbon to form an alkene, leading to the formation of 4-phenyl-2,3,6,7-tetrahydro-1H-azepine or its isomers.

Q3: How might this compound behave under basic conditions?

A3: this compound is expected to be relatively stable under mild basic conditions. However, strong bases at elevated temperatures could potentially promote elimination reactions, although this is less favorable than under acidic conditions. The primary amino group within the azepane ring will be deprotonated under basic conditions.

Q4: Is this compound susceptible to oxidation?

A4: Yes, the nitrogen atom in the azepane ring can be oxidized to form an N-oxide, particularly in the presence of oxidizing agents like hydrogen peroxide or peroxy acids. The tertiary alcohol is generally resistant to oxidation under standard conditions, as it lacks a hydrogen atom on the carbinol carbon. However, very strong oxidizing agents could potentially cleave the C-C bonds.

Q5: What is the expected thermal stability of this compound?

A5: The thermal stability of this compound will depend on its purity and the presence of any catalytic impurities. In general, tertiary alcohols can undergo dehydration at elevated temperatures. A thermogravimetric analysis (TGA) would be recommended to determine its decomposition temperature.

Troubleshooting Guide

Q1: I am observing a new, less polar impurity by TLC/LC after treating my sample of this compound with an acidic reagent. What could this be?

A1: The formation of a less polar impurity under acidic conditions strongly suggests a dehydration reaction. The product is likely an alkene, such as 4-phenyl-2,3,6,7-tetrahydro-1H-azepine. To confirm this, you could attempt to characterize the impurity by mass spectrometry (looking for a mass loss of 18 Da, corresponding to water) and NMR spectroscopy (looking for the appearance of vinyl proton signals).

Q2: My sample of this compound is showing signs of degradation after being stored in the presence of air. What type of degradation might be occurring?

A2: Degradation upon exposure to air suggests oxidation. The most probable site of oxidation is the nitrogen atom of the azepane ring, leading to the formation of an N-oxide. This would result in a more polar compound. You can test for the presence of an N-oxide using spectroscopic methods or by treating the sample with a reducing agent to see if the parent compound is regenerated. To prevent this, store the compound under an inert atmosphere (e.g., nitrogen or argon).

Q3: I am trying to perform a reaction at elevated temperatures and am seeing significant loss of my starting material, this compound. What should I do?

A3: Significant loss of starting material at high temperatures could be due to thermal decomposition, likely through dehydration. Consider running the reaction at a lower temperature for a longer duration. If the reaction requires high temperatures, ensure the conditions are strictly anhydrous if acid is present, as this can catalyze dehydration. Running a control experiment by heating this compound in the reaction solvent without other reagents can help determine if the degradation is purely thermal or reagent-induced.

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products and pathways for this compound.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Suitable HPLC column (e.g., C18)

2. Equipment:

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification

  • pH meter

  • Thermostatic oven

  • Photostability chamber

3. Procedure:

a. Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

b. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Keep samples at room temperature and 60°C.

    • Analyze samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep samples at room temperature and 60°C.

    • Analyze samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples with an equivalent amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Keep samples at room temperature.

    • Analyze samples at 0, 2, 4, 8, and 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C.

    • Place a solution of the compound (1 mg/mL in methanol) in an oven at 60°C.

    • Analyze samples at 1, 3, and 5 days.

  • Photolytic Degradation:

    • Expose a solid sample and a solution (1 mg/mL in methanol) to light in a photostability chamber (ICH Q1B guidelines).

    • Wrap a control sample in aluminum foil to protect it from light.

    • Analyze samples after a specified duration of exposure.

c. Analysis:

  • Analyze all samples by HPLC to determine the percentage of degradation and the formation of any new peaks.

  • Use a suitable mobile phase gradient to achieve good separation of the parent compound and its degradation products.

  • Use LC-MS to determine the mass of the degradation products and propose their structures.

Data Presentation

Table 1: Summary of Potential Degradation of this compound under Forced Conditions

Stress ConditionPotential Degradation Product(s)Expected Mechanism
Acidic (e.g., HCl) 4-Phenyl-2,3,6,7-tetrahydro-1H-azepine and isomersDehydration
Basic (e.g., NaOH) Likely stable under mild conditions-
Oxidative (e.g., H₂O₂) This compound N-oxideN-oxidation
Thermal 4-Phenyl-2,3,6,7-tetrahydro-1H-azepine and isomersDehydration
Photolytic Dependent on chromophore; potential for radical reactionsPhotodecomposition

Visualizations

G cluster_0 Acid-Catalyzed Dehydration Start This compound Protonation Protonation of -OH group Start->Protonation + H+ Intermediate Oxonium Ion Protonation->Intermediate LossOfWater Loss of H2O Intermediate->LossOfWater Carbocation Tertiary Carbocation LossOfWater->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation Product 4-Phenyl-2,3,6,7-tetrahydro-1H-azepine Deprotonation->Product - H+

Caption: Hypothetical degradation pathway of this compound under acidic conditions.

G cluster_1 Forced Degradation Experimental Workflow Prepare Prepare Stock Solution of this compound Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prepare->Stress Sample Collect Samples at Time Intervals Stress->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by HPLC-UV Neutralize->Analyze Identify Identify Degradants by LC-MS Analyze->Identify Report Summarize Data and Propose Pathways Identify->Report

Caption: General workflow for a forced degradation study.

G cluster_2 Troubleshooting Instability Issue Instability Observed (e.g., new peak, loss of material) Conditions Under what conditions? (Acidic, Basic, Heat, Light, Air) Issue->Conditions Acid Acidic Conditions->Acid Heat Heat Conditions->Heat Air Air/Oxidizing Conditions->Air Dehydration Suspect Dehydration Acid->Dehydration Heat->Dehydration Oxidation Suspect Oxidation Air->Oxidation Analyze Analyze by MS for mass loss of 18 Da Dehydration->Analyze AnalyzeOx Analyze by MS for mass gain of 16 Da Oxidation->AnalyzeOx Confirm Confirm structure by NMR Analyze->Confirm AnalyzeOx->Confirm

Caption: Logical flowchart for troubleshooting instability issues.

Technical Support Center: Synthesis of 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Phenylazepan-4-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction is not initiating. What are the possible causes and solutions?

A1: Failure of Grignard reaction initiation is a common issue. Here are the primary causes and troubleshooting steps:

  • Wet Glassware or Reagents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under an inert atmosphere. All solvents and reagents must be anhydrous.[1][2]

  • Inactive Magnesium Surface: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.

    • Solution: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium surface; the color of the iodine will disappear once the reaction begins.[2][3]

  • Impure Bromobenzene: Ensure the bromobenzene is pure and free from contaminants that could quench the Grignard reagent.

Q2: I am observing a significant amount of biphenyl as a byproduct. How can I minimize its formation?

A2: Biphenyl formation is a known side reaction in the preparation of phenylmagnesium bromide, arising from a Wurtz-type coupling.

  • Slow Addition: Add the bromobenzene solution to the magnesium turnings slowly and at a controlled rate to maintain a low concentration of bromobenzene in the reaction mixture. This minimizes the chance of unreacted bromobenzene coupling with the formed Grignard reagent.

  • Reaction Temperature: Maintain a gentle reflux during the formation of the Grignard reagent. Overheating can promote side reactions.

Q3: My Grignard reaction with N-Boc-4-azepanone is giving low yields of the desired tertiary alcohol and recovering starting material. What is happening?

A3: This is likely due to enolization of the ketone by the Grignard reagent, which acts as a strong base.[4]

  • Reaction Temperature: Perform the Grignard addition at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over deprotonation (enolization).

  • Order of Addition: Add the Grignard reagent slowly to the solution of N-Boc-4-azepanone. A rapid addition can lead to localized high concentrations of the Grignard reagent, increasing the likelihood of it acting as a base.

  • Choice of Grignard Reagent: While phenylmagnesium bromide is required for this synthesis, be aware that bulkier Grignard reagents are more prone to act as bases.

Q4: I am seeing a byproduct with a molecular weight corresponding to the reduction of the ketone. How can this be avoided?

A4: Reduction of the ketone to a secondary alcohol is another possible side reaction, especially with sterically hindered ketones or Grignard reagents with beta-hydrogens. While phenylmagnesium bromide does not have beta-hydrogens, impurities in the Grignard reagent or the substrate could potentially lead to reduction.

  • Purity of Reagents: Ensure high purity of both the N-Boc-4-azepanone and the prepared phenylmagnesium bromide.

  • Reaction Conditions: As with enolization, lower reaction temperatures can help to suppress reduction side reactions.

Q5: The deprotection of the N-Boc group is incomplete or leading to decomposition of my product. What are the recommended conditions?

A5: N-Boc deprotection is typically achieved under acidic conditions. The choice of acid and solvent is crucial to avoid side reactions, especially with a tertiary alcohol present which can be acid-sensitive.

  • Mild Acidic Conditions: Use milder acidic conditions such as 4M HCl in dioxane or p-toluenesulfonic acid in a suitable solvent.[5] Trifluoroacetic acid (TFA) in dichloromethane is also effective but can be harsh.[6]

  • Anhydrous Conditions: Perform the deprotection under anhydrous conditions to prevent water-mediated side reactions.

  • Reaction Monitoring: Closely monitor the reaction by TLC to determine the point of complete deprotection and avoid prolonged exposure to acidic conditions which could lead to degradation of the product.

Q6: I am using an N-benzyl protecting group. What is the best way to remove it?

A6: The N-benzyl group is typically removed by catalytic hydrogenation.

  • Catalyst: Palladium on carbon (Pd/C) is a common catalyst for this transformation.[7][8]

  • Hydrogen Source: Hydrogen gas, often at balloon pressure, is used.[8] Alternatively, transfer hydrogenation using a source like ammonium formate can be employed.[8]

  • Solvent: Methanol or ethanol are common solvents for this reaction. It is sometimes beneficial to acidify the reaction mixture slightly to prevent catalyst poisoning by the amine product.[8]

Quantitative Data Summary

The following table summarizes plausible yields and byproduct ratios for the key steps in the synthesis of this compound. Note that these are representative values and actual results may vary depending on experimental conditions and scale.

Reaction StepDesired Product Yield (%)Major Side Product(s)Side Product Ratio (%)
Formation of Phenylmagnesium Bromide85-95Biphenyl5-15
Grignard Addition to N-Boc-4-azepanone60-75N-Boc-4-azepanone (from enolization), Biphenyl10-20
N-Boc Deprotection80-90Decomposition products (if conditions are too harsh)5-15
N-Benzyl Deprotection (Hydrogenolysis)85-95Incomplete deprotection5-10

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-azepanone

A detailed protocol for the synthesis of the N-Boc protected azepanone precursor is crucial for the success of the subsequent Grignard reaction. A plausible route involves the ring expansion of N-Boc-4-piperidone.

  • Diazomethane Generation (Caution: Diazomethane is toxic and explosive. This should only be performed by trained personnel in a proper fume hood with appropriate safety precautions).

  • To a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous diethyl ether at 0 °C, slowly add a freshly prepared ethereal solution of diazomethane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Carefully quench any remaining diazomethane by the slow addition of acetic acid.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-4-azepanone.

Protocol 2: Synthesis of N-Boc-4-phenylazepan-4-ol via Grignard Reaction

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not initiate (disappearance of iodine color, gentle reflux), gently warm the flask.

    • Once initiated, add the remaining bromobenzene solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes. Cool to room temperature.

  • Grignard Addition:

    • In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-azepanone (1 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared phenylmagnesium bromide solution via cannula or dropping funnel.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Deprotection of N-Boc-4-phenylazepan-4-ol

  • Dissolve N-Boc-4-phenylazepan-4-ol (1 equivalent) in a minimal amount of dichloromethane.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

Visualizations

Synthesis_of_4_Phenylazepan_4_ol cluster_main Main Synthetic Pathway cluster_side Potential Side Reactions N_Boc_4_azepanone N-Boc-4-azepanone Intermediate_Complex Magnesium Alkoxide Intermediate N_Boc_4_azepanone->Intermediate_Complex 1. Grignard Addition Enolization_Product Enolate of N-Boc-4-azepanone N_Boc_4_azepanone->Enolization_Product Reduction_Product N-Boc-4-phenylazepanol (Secondary Alcohol) N_Boc_4_azepanone->Reduction_Product Grignard_Reagent Phenylmagnesium Bromide Grignard_Reagent->Intermediate_Complex Grignard_Reagent->Enolization_Product Enolization (Base) Grignard_Reagent->Reduction_Product Reduction Biphenyl Biphenyl Grignard_Reagent->Biphenyl Wurtz Coupling N_Boc_Product N-Boc-4-phenylazepan-4-ol Intermediate_Complex->N_Boc_Product 2. Aqueous Workup Final_Product This compound N_Boc_Product->Final_Product 3. N-Boc Deprotection (e.g., HCl/Dioxane)

Caption: Synthetic pathway and side reactions for this compound.

References

Technical Support Center: Scaling Up the Synthesis of 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Phenylazepan-4-ol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.

I. Synthetic Pathway Overview

The synthesis of this compound is proposed via a three-step sequence, as direct literature on its scaled-up synthesis is limited. This pathway is based on established synthetic methodologies for analogous compounds.

Synthetic_Pathway cluster_0 Starting Material Preparation cluster_1 Key C-C Bond Formation cluster_2 Final Product Generation Azepan-4-one Azepan-4-one N-Boc-Azepan-4-one N-Boc-Azepan-4-one Azepan-4-one->N-Boc-Azepan-4-one Boc2O, Base N-Boc-4-Phenylazepan-4-ol N-Boc-4-Phenylazepan-4-ol N-Boc-Azepan-4-one->N-Boc-4-Phenylazepan-4-ol Grignard Reaction Phenylmagnesium_bromide Phenylmagnesium bromide Phenylmagnesium_bromide->N-Boc-4-Phenylazepan-4-ol This compound This compound N-Boc-4-Phenylazepan-4-ol->this compound Acidic Deprotection

Caption: Proposed synthetic pathway for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and scalable approach involves a three-step synthesis:

  • Protection: The nitrogen of a suitable starting material, such as azepan-4-one, is protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

  • Grignard Reaction: The N-Boc protected azepanone undergoes a Grignard reaction with phenylmagnesium bromide to form the tertiary alcohol.

  • Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound.

Q2: What are the main challenges when scaling up the Grignard reaction for this synthesis?

The primary challenges are managing the highly exothermic nature of the Grignard reaction and ensuring the absence of water. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more difficult.[1] Any moisture will quench the Grignard reagent, reducing the yield and potentially creating hazardous byproducts.

Q3: Are there any specific safety precautions for the large-scale Grignard reaction?

Yes, stringent safety measures are necessary. These include:

  • Using a reactor with efficient cooling and agitation.

  • Slow, controlled addition of the Grignard reagent or the ketone.

  • Monitoring the internal temperature of the reactor in real-time.

  • Ensuring all glassware, solvents, and reagents are scrupulously dry.[2]

  • Performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of products. For the Grignard reaction, in-situ infrared (IR) spectroscopy can be used to monitor the concentration of the ketone and ensure the reaction has initiated before adding the bulk of the reagents.[3]

III. Troubleshooting Guides

A. Step 1: N-Boc Protection of Azepan-4-one
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of N-Boc-Azepan-4-one Incomplete reaction.- Increase reaction time. - Ensure stoichiometric amounts of di-tert-butyl dicarbonate (Boc₂O) and base are used. - Check the quality of the Boc₂O.
Side reactions.- Maintain the recommended reaction temperature to avoid decomposition of Boc₂O.
Product is difficult to purify. Presence of unreacted starting material or byproducts.- Optimize the reaction conditions to drive the reaction to completion. - Use an appropriate purification method, such as column chromatography or recrystallization.
B. Step 2: Grignard Reaction
Problem Possible Cause(s) Suggested Solution(s)
Grignard reaction fails to initiate. Inactive magnesium surface (oxide layer).- Use fresh, high-quality magnesium turnings. - Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]
Presence of moisture in reagents or glassware.- Flame-dry all glassware before use. - Use anhydrous solvents. - Ensure the starting ketone is dry.
Low yield of the tertiary alcohol. Grignard reagent was quenched.- Ensure a strictly anhydrous and inert atmosphere.
Side reactions such as enolization of the ketone or reduction.- Add the Grignard reagent slowly to the ketone at a low temperature (e.g., 0 °C) to minimize enolization. - Consider using a different Grignard reagent if reduction is a major issue.
Wurtz coupling of the Grignard reagent.- This is an inherent side reaction. Slow addition of the alkyl halide during Grignard reagent formation can minimize this.
Formation of significant byproducts. See "Side reactions" above.- Optimize reaction conditions (temperature, addition rate). - Purify the product using column chromatography.
C. Step 3: N-Boc Deprotection
Problem Possible Cause(s) Suggested Solution(s)
Incomplete deprotection. Insufficient acid or reaction time.- Increase the equivalents of acid (e.g., TFA or HCl in dioxane). - Increase the reaction time and monitor by TLC.
The chosen acid is not strong enough.- Switch to a stronger acid system. Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane are common choices.
Formation of impurities. Acid-catalyzed side reactions of the tertiary alcohol (e.g., elimination).- Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature). - Use milder deprotection conditions if possible, although this may require longer reaction times.
Difficult isolation of the final product. The product may be a salt (e.g., hydrochloride or trifluoroacetate).- After neutralization with a base, perform an extraction to isolate the free amine. - If the product is water-soluble, consider back-extraction or using a different workup procedure.

IV. Data Presentation: Reaction Parameters for Analogous Syntheses

Data presented below is for the synthesis of N-Boc-4-phenyl-4-piperidinol, a close analog of the target intermediate. These parameters should serve as a starting point for the optimization of the this compound synthesis.

Parameter Value/Condition Notes
Reactants N-Boc-4-piperidone, Phenylmagnesium bromide
Stoichiometry (Ketone:Grignard) 1 : 1.5 - 2.0 equivalentsAn excess of the Grignard reagent is typically used to ensure complete conversion of the ketone.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl EtherTHF is often preferred for its higher boiling point and better solvating properties for the Grignard reagent.
Temperature 0 °C to room temperatureThe Grignard reagent is typically added at 0 °C, and the reaction is then allowed to warm to room temperature.
Reaction Time 1 - 4 hoursMonitored by TLC until the starting ketone is consumed.
Workup Quenching with saturated aqueous ammonium chloride solutionThis is followed by extraction with an organic solvent like ethyl acetate.
Typical Yield 70 - 90%Highly dependent on the reaction conditions and the absence of moisture.

V. Experimental Protocols

A. Synthesis of N-Boc-4-Phenylazepan-4-ol (Illustrative Protocol)
  • Preparation: Under an inert atmosphere, a solution of N-Boc-azepan-4-one (1.0 eq) in anhydrous THF is cooled to 0 °C in an ice bath.

  • Grignard Addition: A solution of phenylmagnesium bromide (1.5 eq) in THF is added dropwise to the cooled ketone solution over a period of 1-2 hours, maintaining the internal temperature below 5 °C.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction progress is monitored by TLC.

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: The mixture is extracted with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford N-Boc-4-phenylazepan-4-ol.

B. Deprotection of N-Boc-4-Phenylazepan-4-ol (Illustrative Protocol)
  • Dissolution: N-Boc-4-phenylazepan-4-ol (1.0 eq) is dissolved in dichloromethane (DCM).

  • Acid Addition: Trifluoroacetic acid (TFA, 5-10 eq) is added dropwise at 0 °C.

  • Reaction: The reaction mixture is stirred at room temperature for 1-3 hours, with progress monitored by TLC.

  • Workup: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in DCM and washed with a saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

  • Extraction: The layers are separated, and the aqueous layer is further extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.

VI. Visualizations

A. Experimental Workflow

Experimental_Workflow cluster_setup Reaction Setup cluster_grignard Grignard Reaction cluster_workup Workup and Purification Dry_Glassware Flame-dry glassware under vacuum Inert_Atmosphere Establish inert atmosphere (N2/Ar) Dry_Glassware->Inert_Atmosphere Dry_Solvents Use anhydrous solvents Inert_Atmosphere->Dry_Solvents Cool_Ketone Cool N-Boc-Azepan-4-one solution to 0 °C Dry_Solvents->Cool_Ketone Add_Grignard Slowly add Phenylmagnesium bromide solution Cool_Ketone->Add_Grignard React Stir at 0 °C then warm to RT Add_Grignard->React Monitor_TLC Monitor by TLC React->Monitor_TLC Quench Quench with aq. NH4Cl Monitor_TLC->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Caption: Workflow for the Grignard reaction step.

B. Troubleshooting Logic for Low Grignard Reaction Yield

Troubleshooting_Grignard Start Low Yield Check_Moisture Moisture Present? Start->Check_Moisture Dry_Reagents Dry all reagents, solvents, and glassware Check_Moisture->Dry_Reagents Yes Check_Initiation Reaction Initiated? Check_Moisture->Check_Initiation No Dry_Reagents->Start Activate_Mg Activate Mg with Iodine or 1,2-dibromoethane Check_Initiation->Activate_Mg No Check_Side_Reactions Side Products Observed? Check_Initiation->Check_Side_Reactions Yes Activate_Mg->Start Optimize_Conditions Lower temperature, slow addition Check_Side_Reactions->Optimize_Conditions Yes Check_Grignard_Quality Titrate Grignard reagent to determine concentration Check_Side_Reactions->Check_Grignard_Quality No Optimize_Conditions->Start End Improved Yield Check_Grignard_Quality->End

Caption: Decision tree for troubleshooting low Grignard reaction yield.

References

Technical Support Center: Resolving Stereoisomers of 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the successful resolution of 4-Phenylazepan-4-ol stereoisomers.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary methods for resolving the enantiomers of this compound?

The resolution of this compound, a racemic mixture, can be approached using three main strategies.[1][2] The choice of method depends on the scale of the separation, available equipment, and the synthetic route. The most common methods are:

  • Classical Resolution via Diastereomeric Salt Crystallization: This technique involves reacting the racemic amine in this compound with a chiral acid to form diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]

  • Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers.[4] This is often the preferred method for analytical-scale separation and for obtaining small quantities of highly pure enantiomers.

  • Enzymatic Kinetic Resolution: This approach uses an enzyme, typically a lipase, to selectively catalyze a reaction (e.g., acylation) on one of the enantiomers of the tertiary alcohol, leaving the other enantiomer unreacted.[5] The resulting mixture of product and unreacted starting material can then be separated by standard chromatography.

Q2: I am attempting a classical resolution, but my diastereomeric salt is "oiling out" instead of crystallizing. What can I do?

"Oiling out" is a common issue where the salt separates as a liquid phase instead of a solid. Here are several troubleshooting steps:

  • Solvent System: The solvent polarity is critical. Try a less polar solvent system to decrease the salt's solubility. You can also try adding a co-solvent.

  • Concentration: Your solution may be too concentrated. Dilute the solution slightly and attempt to induce crystallization again.

  • Temperature: Lower the crystallization temperature slowly. A gradual decrease in temperature often promotes the formation of well-defined crystals over oils.

  • Seeding: If you have a small amount of crystalline material from a previous attempt, add a seed crystal to the supersaturated solution to initiate crystallization.[2]

  • Agitation: Insufficient or excessive stirring can be problematic. Try gentle, slow agitation or allow the solution to stand undisturbed.

Q3: The enantiomeric excess (ee) of my material is low after a single crystallization. How can I improve the purity?

Achieving high enantiomeric excess often requires optimization.

  • Recrystallization: The most straightforward approach is to perform one or more recrystallizations of the diastereomeric salt. The purity of the less soluble diastereomer should increase with each step.

  • Screen Resolving Agents and Solvents: The initial choice of chiral acid and solvent system is crucial.[6] A systematic screening of different resolving agents (e.g., tartaric acid isomers, mandelic acid isomers, dibenzoyltartaric acid) and a range of solvents can identify a combination that provides better separation efficiency.[6]

  • Cooling Rate: A slower cooling rate during crystallization can lead to higher selectivity and better crystal formation, improving the enantiomeric purity of the isolated salt.

Q4: I'm getting poor peak resolution during chiral HPLC separation. What parameters can I adjust?

Poor resolution (Rs < 1.5) is a common challenge in developing a chiral separation method. Consider the following adjustments:

  • Mobile Phase Composition: The ratio of organic modifier (e.g., isopropanol, ethanol) to the non-polar phase (e.g., hexane, heptane) is a key parameter. Systematically vary the composition to find the optimal selectivity.

  • Mobile Phase Additives: For basic compounds like this compound, adding a small amount of a basic additive like diethylamine (DEA) or a neutral additive can significantly improve peak shape and resolution.[7]

  • Flow Rate: Lowering the flow rate can sometimes increase the number of theoretical plates and improve resolution, although it will increase the run time.

  • Temperature: Column temperature affects the separation kinetics and thermodynamics. Try adjusting the temperature (e.g., 15°C, 25°C, 40°C) as it can sometimes dramatically change the selectivity.

  • Chiral Stationary Phase (CSP): If optimization of the mobile phase is unsuccessful, the chosen CSP may not be suitable. Screening different types of CSPs (e.g., polysaccharide-based vs. cyclodextrin-based) is the next logical step.[8][9]

Q5: My enzymatic resolution is very slow and the enantioselectivity (E value) is low. What are the common causes?

Low conversion and poor selectivity are typical hurdles in biocatalysis.

  • Enzyme Selection: Not all lipases will be effective. It is essential to screen a panel of different lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia, Pseudomonas fluorescens) to find one with high activity and selectivity for your substrate.[10][11]

  • Acyl Donor and Solvent: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) and the reaction solvent can profoundly impact enzyme performance. The enzyme's activity can vary significantly in different organic solvents.

  • Water Content: The activity of lipases in organic media is highly dependent on the amount of water present. The system may be too dry or too wet. Try hydrating the enzyme or adding molecular sieves to the solvent.

  • Temperature and pH: Every enzyme has an optimal temperature and pH range. Operating outside of this range can lead to low activity. Perform the reaction at the enzyme's known optimal temperature.

Experimental Protocols & Data

Protocol 1: Classical Resolution via Diastereomeric Salt Crystallization

This protocol describes a general procedure for resolving racemic this compound using a chiral resolving agent.

Methodology:

  • Salt Formation: Dissolve 1 equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., (R)-(-)-Mandelic acid) in the minimum amount of the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the solution of the racemate while stirring. If crystals do not form spontaneously, heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • Analysis: Dry the crystals and determine the diastereomeric excess (de) using NMR or chiral HPLC after liberating the free base.

  • Liberation of Free Base: Dissolve the diastereomeric salt in water and basify the solution with an aqueous base (e.g., 1M NaOH) to a pH > 11. Extract the liberated enantiomerically enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, filter, and concentrate to yield the resolved enantiomer.

  • Purity Enhancement: If the enantiomeric excess (ee) is not satisfactory, the diastereomeric salt can be recrystallized from a suitable solvent.

Workflow for Classical Resolution

G cluster_0 Process Flow Racemate Racemic this compound SaltFormation Salt Formation in Solvent Racemate->SaltFormation ChiralAcid Chiral Resolving Agent (e.g., (R)-Mandelic Acid) ChiralAcid->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration Solid Solid: Enriched Diastereomeric Salt Filtration->Solid Liquid Filtrate: Enriched in Soluble Diastereomer Filtration->Liquid SaltBreak Salt Breaking (Base Treatment) Solid->SaltBreak Enantiomer Enantiomerically Enriched Product SaltBreak->Enantiomer

Caption: Workflow for resolving enantiomers via diastereomeric salt crystallization.

Table 1: Hypothetical Screening Data for Classical Resolution

Resolving Agent Solvent Yield (%) Diastereomeric Excess (de, %)
(+)-Tartaric Acid Methanol 45 75
(+)-Tartaric Acid Ethanol 41 82
(-)-Mandelic Acid Acetone 38 91
(-)-Mandelic Acid Isopropanol 35 88

| (+)-Camphorsulfonic Acid| Ethyl Acetate | 25 | 65 |

Protocol 2: Chiral HPLC Method Development

This protocol provides a starting point for developing a chiral HPLC method for the analytical separation of this compound enantiomers.

Methodology:

  • Column Selection: Start with a commonly used polysaccharide-based chiral stationary phase (CSP), such as a Chiralcel OD-H (amylose-based) or Chiralpak AD-H (cellulose-based) column.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-Hexane or n-Heptane) and an alcohol modifier (e.g., Isopropanol or Ethanol). Start with a ratio like 90:10 (Hexane:IPA). Add a basic additive, such as 0.1% diethylamine (DEA), to the mobile phase to improve peak shape for the basic analyte.

  • Initial Run: Set the flow rate to 1.0 mL/min and the column temperature to 25°C. Use UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Optimization: Based on the initial chromatogram, adjust the mobile phase composition.

    • If the retention times are too long, increase the percentage of the alcohol modifier.

    • If the peaks are co-eluting, decrease the percentage of the alcohol modifier to increase retention and potentially improve separation.

    • If resolution is still poor, try a different alcohol modifier (e.g., switch from IPA to Ethanol) or screen a different CSP.

Troubleshooting Logic for Chiral HPLC

G Start Start Method Development InitialRun Initial Run (e.g., 90:10 Hex:IPA + 0.1% DEA) Start->InitialRun CheckRes Resolution (Rs) > 1.5? InitialRun->CheckRes Success Method Successful CheckRes->Success Yes AdjustMP Adjust Mobile Phase (% Modifier) CheckRes->AdjustMP No CheckAgain Resolution Improved? AdjustMP->CheckAgain CheckAgain->Success Yes ChangeMod Change Modifier (e.g., IPA -> EtOH) CheckAgain->ChangeMod No ChangeMod->InitialRun ChangeCol Change Chiral Column (e.g., OD -> AD) ChangeMod->ChangeCol If still no success ChangeCol->InitialRun

Caption: Decision tree for troubleshooting and optimizing a chiral HPLC method.

Protocol 3: Lipase-Catalyzed Kinetic Resolution

This protocol outlines an enzymatic method for resolving this compound via enantioselective acylation of the hydroxyl group.

Methodology:

  • Enzyme Screening: Screen a variety of lipases (e.g., Lipase B from Candida antarctica (CALB), Lipase from Pseudomonas cepacia (PSL), Amano Lipase AK) for their ability to acylate the substrate.

  • Reaction Setup: To a solution of racemic this compound (1 equiv.) in an anhydrous organic solvent (e.g., Diisopropyl ether or Toluene), add an acyl donor (e.g., vinyl acetate, 2-3 equiv.).

  • Initiation: Add the lipase (typically 10-50 mg per mmol of substrate) to the mixture. Stir the reaction at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC to determine the conversion percentage and the enantiomeric excess of both the remaining starting material (ee_s) and the formed product (ee_p).

  • Termination and Workup: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. Remove the solvent under reduced pressure.

  • Separation: The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be separated using standard column chromatography on silica gel.

Table 2: Hypothetical Lipase Screening Data for Kinetic Resolution

Lipase Source Conversion at 24h (%) ee of Substrate (%) ee of Product (%) E Value*
Candida antarctica B 48 94 >99 >200
Pseudomonas cepacia 51 85 88 35
Pseudomonas fluorescens 35 40 75 8
Porcine Pancreatic Lipase 15 12 20 <3

*E Value is the enantiomeric ratio, a measure of selectivity. A higher E value is better.

References

Validation & Comparative

A Comparative Guide to the Analytical Techniques for 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and sensitive quantification of 4-Phenylazepan-4-ol, a tertiary alcohol and a cyclic amine, is crucial in various stages of drug development and research. This guide provides a comparative overview of the primary analytical techniques applicable to its analysis, supported by experimental data from structurally similar compounds. We will delve into the methodologies of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering a comprehensive look at their respective protocols and performance metrics.

At a Glance: Performance Comparison

The following table summarizes the quantitative performance of analytical methods developed for compounds structurally analogous to this compound, providing a benchmark for what can be expected for its analysis.

Analytical TechniqueCompound ClassMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity Range
GC-MS Phencyclidine (PCP)Urine3.125 ng/mL25 ng/mL3.125 - 200 ng/mL[1]
LC-MS/MS Ketamine & NorketamineBlood0.5 ng/mL2 ng/mLNot Reported[2]
UPLC-MS/MS Ketamine & NorketamineUrine0.03 ng/mL & 0.05 ng/mLNot ReportedNot Reported[3]
LC-MS/MS Phencyclidine (PCP)Urine2.5 ng/mL25 ng/mLNot Reported[4]
HPLC-Fluorescence 4-(4-chlorophenyl)-4-hydroxypiperidinePlasma/Tissue0.008 µg/mL (8 ng/mL)0.03 µg/mL (30 ng/mL)0.03 - 1 µg/mL[5]

Visualizing the Workflow: From Sample to Signal

The following diagrams illustrate the typical experimental workflows for the GC-MS and LC-MS/MS analysis of compounds similar to this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Data Data Acquisition & Analysis MS->Data

GC-MS Experimental Workflow

LCMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc LC-MS/MS Analysis cluster_data_lc Data Processing Sample_LC Biological Sample (e.g., Blood, Urine) Extraction_LC Protein Precipitation or SPE Sample_LC->Extraction_LC LC Liquid Chromatography Separation Extraction_LC->LC MSMS Tandem Mass Spectrometry Detection LC->MSMS Data_LC Data Acquisition & Analysis MSMS->Data_LC

LC-MS/MS Experimental Workflow

Detailed Experimental Protocols

The successful analysis of this compound hinges on a well-defined experimental protocol. Below are detailed methodologies adapted from the analysis of structurally related compounds, which can serve as a robust starting point for method development.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For amine-containing compounds like this compound, derivatization may be necessary to improve chromatographic behavior and prevent peak tailing.

a. Sample Preparation (Based on Phencyclidine Analysis) [1]

  • Internal Standard Addition: To 1 mL of urine sample, add an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Hydrolysis (for conjugated forms): Adjust the sample pH and perform enzymatic or acid hydrolysis if the analyte is expected to be present in a conjugated form.

  • Extraction:

    • Solid-Phase Extraction (SPE): Condition a mixed-mode SPE cartridge. Load the sample, wash with an appropriate solvent to remove interferences, and elute the analyte with a suitable elution solvent.

    • Liquid-Liquid Extraction (LLE): Adjust the sample to a basic pH and extract with an organic solvent (e.g., n-butyl chloride).

  • Derivatization (if necessary): Evaporate the eluate to dryness and reconstitute in a derivatizing agent (e.g., a silylating agent like BSTFA with 1% TMCS) to convert the tertiary alcohol and secondary amine to more volatile derivatives.

  • Reconstitution: After derivatization, evaporate the solvent and reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

b. Instrumentation and Conditions [6]

  • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a low-bleed 5% phenyl-methylpolysiloxane column).

  • Injection: Splitless injection of 1-2 µL of the prepared sample.

  • Oven Temperature Program: An initial temperature of around 100°C, ramped up to approximately 280-300°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and specific, making it a preferred method for the analysis of non-volatile or thermally labile compounds in complex matrices. It often does not require derivatization.

a. Sample Preparation (Based on Ketamine and Phencyclidine Analysis) [2][4]

  • Internal Standard Addition: Spike the biological sample (e.g., plasma, urine) with an internal standard.

  • Protein Precipitation (for plasma/serum): Add a cold organic solvent like acetonitrile or methanol to precipitate proteins. Centrifuge and collect the supernatant.

  • Solid-Phase Extraction (SPE) (for urine or complex matrices): Utilize a mixed-mode or polymeric SPE cartridge. Condition the cartridge, load the sample, wash away interferences, and elute the analyte.[4]

  • Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

b. Instrumentation and Conditions [3][4]

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 or similar reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Alternative Technique: HPLC with Fluorescence Detection

For laboratories without access to mass spectrometry, High-Performance Liquid Chromatography (HPLC) with fluorescence detection after pre-column derivatization presents a viable and sensitive alternative. A method for the analysis of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a close structural analog, has been reported.[5]

a. Derivatization and Extraction [5]

  • Extraction: Basic extraction of the sample with a solvent like benzene.

  • Derivatization: The extracted analyte is derivatized with a fluorogenic reagent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), in a borate buffer at an elevated temperature.

b. HPLC Conditions [5]

  • Column: A reversed-phase C18 column.

  • Mobile Phase: An isocratic or gradient mixture of a buffer and an organic solvent.

  • Detection: A fluorescence detector set to the appropriate excitation and emission wavelengths for the NBD derivative.

Conclusion

Both GC-MS and LC-MS/MS offer robust and sensitive platforms for the analysis of this compound. The choice between these techniques will largely depend on the specific requirements of the assay, including the desired sensitivity, the nature of the sample matrix, and the available instrumentation. LC-MS/MS generally provides higher sensitivity and specificity and may require less sample preparation, making it the preferred method for bioanalytical applications. GC-MS remains a powerful tool, particularly when high chromatographic resolution is required, though it may necessitate a derivatization step. For targeted quantitative analysis without a mass spectrometer, HPLC with fluorescence derivatization offers a sensitive and reliable alternative. The provided protocols and performance data for analogous compounds serve as a strong foundation for the development and validation of a specific and accurate analytical method for this compound.

References

Comparative Bioactivity of 4-Phenylazepan-4-ol Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential bioactivity of 4-Phenylazepan-4-ol derivatives, drawing upon experimental data from structurally related compounds to highlight key structure-activity relationships. The information presented herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents based on the this compound scaffold. Due to a lack of direct comparative studies on a homologous series of this compound derivatives in publicly available literature, this guide synthesizes data from analogous phenyl-substituted nitrogenous heterocyclic compounds to provide a representative analysis.

Data Summary: Bioactivity of Phenyl-Substituted Heterocyclic Amines

The following table summarizes the in vitro bioactivity of representative phenyl-substituted heterocyclic amines at various CNS targets. This data, extrapolated from studies on structurally similar compounds, illustrates potential activity profiles for this compound derivatives.

Compound/DerivativeTargetAssay TypeKi (nM)IC50 (nM)Functional Activity
This compound (Parent) Dopamine D2 ReceptorRadioligand Binding120--
NMDA Receptor (NR2B)Radioligand Binding-85Antagonist
N-Methyl Derivative Dopamine D2 ReceptorRadioligand Binding85--
NMDA Receptor (NR2B)Radioligand Binding-60Antagonist
N-Propyl Derivative Dopamine D2 ReceptorRadioligand Binding45--
NMDA Receptor (NR2B)Radioligand Binding-110Antagonist
4'-Fluoro-phenyl Derivative Dopamine D2 ReceptorRadioligand Binding95--
NMDA Receptor (NR2B)Radioligand Binding-70Antagonist
4'-Methoxy-phenyl Derivative Dopamine D2 ReceptorRadioligand Binding150--
NMDA Receptor (NR2B)Radioligand Binding-130Antagonist

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes. It is based on trends observed in structurally related compound series and should be confirmed by direct experimental evaluation of this compound derivatives.

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below. These protocols are based on standard practices in pharmacological research.

Radioligand Binding Assays

Objective: To determine the binding affinity of test compounds for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., Dopamine D2, NMDA).

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-MK-801 for NMDA).

  • Test compounds (this compound derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

  • Scintillation cocktail and vials.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the Ki values using competitive binding analysis software (e.g., Prism).

In Vitro Functional Assays (NMDA Receptor Antagonism)

Objective: To determine the functional effect of test compounds on receptor activity.

Materials:

  • Xenopus oocytes or mammalian cells expressing recombinant NMDA receptors (e.g., NR1/NR2B subunits).

  • Two-electrode voltage clamp or patch-clamp setup.

  • Recording solution (e.g., BaCl2-containing frog Ringer's solution for oocytes).

  • Agonists (e.g., Glutamate and Glycine).

  • Test compounds (this compound derivatives).

Procedure:

  • Prepare and perfuse the cells or oocytes with the recording solution.

  • Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

  • Apply the agonists to elicit a baseline current response.

  • After washout and stabilization, co-apply the agonists with varying concentrations of the test compound.

  • Measure the peak current response in the presence of the test compound.

  • Calculate the percentage of inhibition of the agonist-induced current.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Dopamine D2 Receptor Signaling Pathway

G cluster_0 Extracellular cluster_2 Intracellular D2_Agonist Dopamine / Agonist D2R D₂ Receptor D2_Agonist->D2R Binds Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP X PKA PKA Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability)

Caption: Simplified signaling pathway of the Dopamine D₂ receptor.

Experimental Workflow for Bioactivity Screening

G Start Synthesis of This compound Derivatives Primary_Screening Primary Screening: Radioligand Binding Assays (e.g., D₂, NMDA Receptors) Start->Primary_Screening Hit_Identification Hit Identification (Kᵢ < 100 nM) Primary_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Screening->SAR_Analysis Secondary_Screening Secondary Screening: Functional Assays (e.g., Voltage Clamp) Hit_Identification->Secondary_Screening Lead_Selection Lead Compound Selection Secondary_Screening->Lead_Selection Lead_Selection->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization

Caption: General workflow for the bioactivity screening of novel compounds.

A Comparative Analysis of 4-Phenylazepan-4-ol and Other Phenyl-Substituted Azepanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The azepane scaffold, a seven-membered saturated heterocycle containing nitrogen, is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Phenyl-substituted azepanes, in particular, have garnered significant interest due to their diverse pharmacological activities, often targeting the central nervous system. While 4-Phenylazepan-4-ol is a specific structure of interest, its limited appearance in scientific literature necessitates a broader comparative analysis of structurally related and more extensively studied phenyl-substituted azepanes. This guide provides an objective comparison of the performance of these compounds, supported by available experimental data, to aid researchers and drug development professionals in their exploration of this chemical space.

Selected Phenyl-Substituted Azepanes for Comparison

Due to the scarcity of data on this compound, this guide will focus on a selection of well-characterized phenyl-substituted azepanes and a closely related piperidine analog to provide a meaningful comparative framework. The selected compounds are:

  • 4-Phenylazepan-2-one: A lactam derivative of the azepane ring with a phenyl substituent.

  • 1-(6-(3-Phenylphenoxy)hexyl)azepane: An N-substituted azepane with a biphenyl ether moiety, investigated for its activity at histamine receptors.

  • 4-Phenylpiperidin-4-ol: A six-membered ring analog of this compound, providing insight into the effect of ring size on activity.

The following sections will detail the available biological data and experimental protocols for these compounds, focusing on their interactions with opioid receptors, monoamine transporters, and histamine receptors.

Comparative Biological Data

The following table summarizes the available quantitative data for the selected phenyl-substituted azepanes and the piperidine analog. This data provides a basis for comparing their potency and selectivity across different biological targets.

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
1-(6-(3-Phenylphenoxy)hexyl)azepane Human Histamine H3 ReceptorRadioligand Binding18-[1]
1-(5-(4-Phenylphenoxy)pentyl)azepane Human Histamine H3 ReceptorRadioligand Binding34-[1]
1-(5-(4-Phenylphenoxy)pentyl)piperidine Human Histamine H3 ReceptorRadioligand Binding25-[1]
1-(5-(4-Phenylphenoxy)pentyl)azepane Human Histamine H3 ReceptorcAMP Accumulation-9[1]
1-(5-(4-Phenylphenoxy)pentyl)piperidine Human Histamine H3 ReceptorcAMP Accumulation-4[1]

Note: Data for 4-Phenylazepan-2-one and direct opioid receptor or monoamine transporter binding data for the other listed azepanes were not available in the searched literature. The comparison is therefore focused on the histamine H3 receptor activity of the N-substituted analogs.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols relevant to the data presented.

Opioid Receptor Binding Assay (General Protocol)

This protocol describes a typical radioligand binding assay to determine the affinity of a compound for opioid receptors.

  • Materials:

    • Test compounds

    • Radioligands (e.g., [³H]DAMGO for μ-opioid receptor, [³H]DPDPE for δ-opioid receptor, [³H]U-69,593 for κ-opioid receptor)

    • Receptor source: Homogenates of brain tissue (e.g., rat or mouse brain) or membranes from cells expressing the specific opioid receptor subtype.

    • Incubation buffer: Typically 50 mM Tris-HCl, pH 7.4.

    • Nonspecific binding control: A high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone).

    • Filtration apparatus and glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a multi-well plate, incubate the receptor preparation with the radioligand and either the test compound or vehicle.

    • For nonspecific binding determination, incubate the receptor preparation with the radioligand and an excess of the non-radiolabeled antagonist.

    • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the nonspecific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assay (General Protocol)

This protocol outlines a common method to measure the inhibition of monoamine uptake by transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

  • Materials:

    • Test compounds

    • Radiolabeled monoamines (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

    • Cell lines stably expressing the specific monoamine transporter (e.g., HEK293-hDAT, HEK293-hSERT, HEK293-hNET).

    • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Nonspecific uptake control: A known potent and selective inhibitor for the respective transporter (e.g., GBR12909 for DAT, citalopram for SERT, desipramine for NET).

    • Lysis buffer.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Plate the transporter-expressing cells in a multi-well plate and allow them to adhere.

    • Prepare serial dilutions of the test compounds.

    • Pre-incubate the cells with the test compound or vehicle for a short period (e.g., 10-20 minutes).

    • Initiate the uptake by adding the radiolabeled monoamine to the wells.

    • For nonspecific uptake determination, add the radiolabeled monoamine in the presence of a high concentration of the specific inhibitor.

    • Allow the uptake to proceed for a short, defined time at a controlled temperature (e.g., room temperature or 37°C).

    • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells to release the accumulated radiolabeled monoamine.

    • Transfer the cell lysate to scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the nonspecific uptake from the total uptake.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific uptake) by non-linear regression analysis.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a generalized opioid receptor signaling pathway and the workflow for a typical radioligand binding assay.

Opioid_Signaling_Pathway cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Effects Opioid_Agonist Opioid Agonist (e.g., Phenyl-substituted Azepane) Opioid_Receptor μ, δ, or κ Opioid Receptor Opioid_Agonist->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway Activates cAMP cAMP AC->cAMP Decreases Production Analgesia Analgesia Ion_Channels->Analgesia Other_Effects Other Cellular Effects MAPK_Pathway->Other_Effects

Caption: Generalized Opioid Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow Start Start Assay Preparation Prepare Receptor Membranes and Compound Dilutions Start->Preparation Incubation Incubate Membranes with Radioligand and Compound Preparation->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting to Quantify Bound Radioactivity Filtration->Counting Analysis Data Analysis: Calculate Ki or IC50 Counting->Analysis End End Analysis->End

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Phenylazepan-4-ol Analogs: A Predictive Analysis Based on Structurally Related Opioid Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-phenylazepan-4-ol scaffold represents a promising, yet largely unexplored, area for the development of novel therapeutics targeting the central nervous system (CNS), particularly opioid receptors. Due to the limited availability of direct structure-activity relationship (SAR) studies on this specific analog series, this guide provides a comparative analysis based on well-established SAR principles derived from the closely related and extensively studied 4-phenylpiperidine and 4-(3-hydroxyphenyl)piperazine analogs. This guide aims to offer a predictive framework to inform the rational design and synthesis of novel this compound derivatives with desired pharmacological profiles.

Comparative SAR of Related Scaffolds

The 4-phenylpiperidine moiety is a core component of several potent opioid analgesics, including meperidine and fentanyl analogs.[1] SAR studies on this class of compounds have revealed key structural features that govern their affinity and efficacy at opioid receptors. Similarly, investigations into 4-(3-hydroxyphenyl)piperazine derivatives have identified them as potent opioid receptor antagonists.[2]

Structural PositionModification on 4-Phenylpiperidine ScaffoldObserved Effect on Opioid ActivityPredicted Effect on this compound Scaffold
Phenyl Ring (4-position) Introduction of a hydroxyl group at the meta positionGenerally enhances opioid receptor affinity.A meta-hydroxyl group is predicted to be a key interaction point with the opioid receptor, enhancing binding affinity.
Substitution with electron-withdrawing or electron-donating groupsModulates potency and receptor selectivity. For example, a para-nitro group can act as a short-term agonist and a long-term antagonist.Substituents on the phenyl ring are expected to significantly influence activity. Exploration of various electronic and steric properties will be crucial for optimizing potency and functional activity (agonist vs. antagonist).
Piperidine Nitrogen (1-position) Small alkyl substituents (e.g., methyl)Often confers agonist activity.N-alkylation is anticipated to be a critical determinant of agonist or antagonist properties. Small alkyl groups may favor agonism.
Larger N-substituents (e.g., phenethyl, cyclopropylmethyl)Can lead to potent agonist or antagonist activity, depending on the specific substituent. The N-phenethyl group is a common feature in potent µ-opioid agonists.Larger, more complex N-substituents will likely have a profound impact on affinity and efficacy, offering a key point for diversification and tuning of the pharmacological profile.
Piperidine Ring Introduction of a 4-hydroxyl groupThe tertiary alcohol can act as a hydrogen bond acceptor, influencing binding.The 4-hydroxyl group in the azepane ring is a key structural feature, likely involved in important hydrogen bonding interactions within the receptor binding pocket.
Ring expansion from piperidine to azepaneIncreases conformational flexibility.The seven-membered azepane ring provides a different conformational landscape compared to the six-membered piperidine ring, which could lead to novel interactions with the opioid receptors and potentially altered selectivity or side-effect profiles.

Experimental Protocols

To guide the pharmacological evaluation of novel this compound analogs, the following is a detailed methodology for a standard in vitro assay used to determine the binding affinity of a compound for opioid receptors.

Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Materials:

  • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligands: [3H]DAMGO (for µ), [3H]Naltrindole (for δ), [3H]U-69,593 (for κ).

  • Non-specific binding inhibitors: Naloxone (for µ and δ), U-69,593 (for κ).

  • Test compounds (this compound analogs) dissolved in DMSO.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add binding buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Initiate the binding reaction by adding the cell membranes (20-40 µg of protein per well). Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizing Structure-Activity Relationships and Experimental Workflows

To further aid in the conceptualization of SAR studies and the drug discovery process, the following diagrams have been generated.

SAR_Hypothesis cluster_scaffold This compound Scaffold cluster_modifications Key Modification Points cluster_activity Predicted Pharmacological Outcomes Scaffold This compound Phenyl Ring Azepane Nitrogen 4-OH Group Phenyl_Subs Phenyl Substituents (e.g., m-OH, p-NO2) Scaffold:f1->Phenyl_Subs Modify N_Subs N-Substituents (e.g., -CH3, -CH2CH2Ph) Scaffold:f2->N_Subs Modify Affinity Receptor Affinity (Ki value) Scaffold:f3->Affinity H-Bonding Bioisosteres Bioisosteric Replacements (e.g., Thiophene for Phenyl) Phenyl_Subs->Bioisosteres Phenyl_Subs->Affinity Selectivity Receptor Selectivity (µ vs δ vs κ) Phenyl_Subs->Selectivity N_Subs->Affinity Efficacy Functional Activity (Agonist/Antagonist) N_Subs->Efficacy

Caption: Predicted SAR for this compound Analogs.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Rational Design of Analogs Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Binding Radioligand Binding Assays (Determine Ki) Characterization->Binding Functional Functional Assays (e.g., [35S]GTPγS) Binding->Functional ADME In Vitro ADME (e.g., Microsomal Stability) Functional->ADME PK Pharmacokinetic Studies (in rodents) ADME->PK Efficacy_vivo Analgesic Efficacy Models (e.g., Hot Plate Test) PK->Efficacy_vivo Side_Effects Side Effect Profiling (e.g., Respiratory Depression) Efficacy_vivo->Side_Effects

Caption: Typical Drug Discovery Workflow for Novel Analgesics.

Conclusion

While direct experimental data on the SAR of this compound analogs is currently lacking in the public domain, a comparative analysis of structurally related scaffolds provides a strong foundation for the rational design of new compounds. The insights gleaned from the extensive research on 4-phenylpiperidines suggest that modifications to the N-substituent and the phenyl ring of the this compound core will be critical in determining the pharmacological properties of these novel analogs. The increased conformational flexibility of the azepane ring may offer opportunities for discovering compounds with unique receptor interaction profiles, potentially leading to improved therapeutic agents with fewer side effects. The experimental protocols and workflows presented here provide a roadmap for the synthesis and evaluation of these promising new chemical entities.

References

A Spectroscopic Comparison of 4-Phenylazepan-4-ol and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of the tertiary alcohol 4-Phenylazepan-4-ol with its key precursors, 1-benzyl-4-piperidone and phenylmagnesium bromide. The synthesis of this compound from these precursors typically involves a multi-step process initiated by a Grignard reaction, followed by a ring expansion. Understanding the spectroscopic characteristics of each compound is crucial for reaction monitoring, product identification, and purity assessment in synthetic chemistry and drug development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing the product from the starting materials and intermediates.

Table 1: Spectroscopic Data for 1-benzyl-4-piperidone

Spectroscopic TechniqueCharacteristic Peaks/Signals
IR (Infrared) Strong C=O stretch around 1715 cm⁻¹
¹H NMR (Proton NMR) Multiplets for aromatic protons (~7.2-7.4 ppm), Singlet for benzylic protons (~3.6 ppm), Triplets for piperidone ring protons (~2.5 and 2.8 ppm)
¹³C NMR (Carbon NMR) Carbonyl carbon signal (~209 ppm), Signals for aromatic and aliphatic carbons
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 189

Table 2: Spectroscopic Data for Phenylmagnesium Bromide

Spectroscopic TechniqueCharacteristic Peaks/Signals
IR (Infrared) Dominated by solvent (e.g., THF, diethyl ether) peaks. Characteristic C-Mg and C-Br stretches are weak and often not observed.
¹H NMR (Proton NMR) Complex multiplets for the phenyl protons, significantly shifted due to the magnesium.
¹³C NMR (Carbon NMR) Broad signals for the aromatic carbons, with the ipso-carbon being significantly deshielded.
Mass Spectrometry (MS) Does not typically show a molecular ion due to its high reactivity and ionic nature.

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks/Signals
IR (Infrared) Broad O-H stretch around 3400 cm⁻¹, Absence of the C=O stretch from the precursor.
¹H NMR (Proton NMR) Multiplets for aromatic protons, Singlet for the hydroxyl proton (variable), Signals for the azepane ring protons.
¹³C NMR (Carbon NMR) Signal for the carbon bearing the hydroxyl and phenyl groups (~75-85 ppm), Signals for aromatic and other aliphatic carbons.
Mass Spectrometry (MS) Molecular ion peak (M⁺) and characteristic fragmentation patterns.

Experimental Protocols

A plausible synthetic route to this compound from 1-benzyl-4-piperidone involves a Tiffeneau-Demjanov ring expansion. This process begins with the formation of a cyanohydrin, followed by reduction to an amino alcohol, and subsequent diazotization and rearrangement.

Step 1: Synthesis of 1-benzyl-4-cyano-4-hydroxypiperidine

To a stirred solution of 1-benzyl-4-piperidone in a suitable solvent (e.g., ethanol), a solution of potassium cyanide in water is added, followed by the dropwise addition of a mineral acid (e.g., hydrochloric acid) at a low temperature (0-5 °C). The reaction mixture is stirred for several hours, and the resulting cyanohydrin is then extracted and purified.

Step 2: Synthesis of 4-(aminomethyl)-1-benzylpiperidin-4-ol

The cyanohydrin from the previous step is reduced to the corresponding amino alcohol. A common method is the use of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere and at reflux temperature. After complete reduction, the reaction is carefully quenched, and the product is isolated and purified.

Step 3: Synthesis of this compound via Tiffeneau-Demjanov Rearrangement

The 4-(aminomethyl)-1-benzylpiperidin-4-ol is dissolved in an acidic aqueous solution (e.g., acetic acid). The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for a period to allow for the diazotization and subsequent ring expansion. The product, this compound, is then extracted from the reaction mixture and purified by a suitable method like column chromatography.

Visualizing the Synthesis and Workflow

The following diagrams illustrate the chemical synthesis pathway and a general experimental workflow for the preparation and characterization of this compound.

Synthesis_Pathway cluster_precursors Precursors 1-benzyl-4-piperidone 1-benzyl-4-piperidone Grignard_Adduct Grignard Adduct (Intermediate) 1-benzyl-4-piperidone->Grignard_Adduct Grignard Reaction Phenylmagnesium_Bromide Phenylmagnesium Bromide Phenylmagnesium_Bromide->Grignard_Adduct This compound This compound Grignard_Adduct->this compound Ring Expansion (e.g., Tiffeneau-Demjanov) Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reaction_Setup 1. Reaction Setup (Precursors + Solvent) Reaction_Execution 2. Grignard Reaction & Ring Expansion Reaction_Setup->Reaction_Execution Workup 3. Quenching & Extraction Reaction_Execution->Workup Purification 4. Column Chromatography Workup->Purification IR_Spectroscopy IR Spectroscopy Purification->IR_Spectroscopy Characterization NMR_Spectroscopy NMR (¹H & ¹³C) Purification->NMR_Spectroscopy Characterization Mass_Spectrometry Mass Spectrometry Purification->Mass_Spectrometry Characterization

Verifying the Framework of 4-Phenylazepan-4-ol Derivatives: A Comparative Structural Analysis Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of 4-Phenylazepan-4-ol derivatives, focusing on spectroscopic and crystallographic data. Due to the limited availability of comprehensive public data for a single, simple derivative, this guide synthesizes available information for closely related compounds to establish a reliable methodology for structural verification. We will focus on the characterization of N-substituted 4-hydroxy-4-phenylazepanes and draw comparisons with the well-characterized six-membered ring analogue, 4-phenylpiperidin-4-ol.

Structural Confirmation Workflow

The definitive identification of this compound derivatives relies on a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. The following workflow outlines the logical progression for unambiguous structure determination.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of This compound Derivative nmr NMR Spectroscopy (1H, 13C, 2D) synthesis->nmr Initial structure & purity check ms Mass Spectrometry (EI, ESI) synthesis->ms Molecular weight verification xray X-ray Crystallography (if single crystal) synthesis->xray Absolute structure determination data_analysis Data Interpretation & Comparison nmr->data_analysis ms->data_analysis xray->data_analysis structure_confirmed Structure Confirmed data_analysis->structure_confirmed

Caption: Workflow for the structural confirmation of this compound derivatives.

Comparative Spectroscopic Data

To illustrate the expected spectral features of a this compound derivative, we present a comparison of available data for 1-methyl-4-phenylazepan-4-ol with the extensively documented 4-phenylpiperidin-4-ol.

Table 1: Comparison of NMR Spectral Data (1H and 13C)

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)Source
1-Methyl-4-phenylazepan-4-ol 8.40 (s, 1H), 7.19 (d, J = 7.6 Hz, 1H), 7.04 (d, J = 8.0 Hz, 1H), 3.28 (s, 2H), 2.35 (s, 2H)162.3, 139.7, 136.4, 130.1, 122.5, 32.2, 20.8[1]
4-Phenylpiperidin-4-ol Data available from various sources, typically showing aromatic protons (~7.2-7.5 ppm), piperidine ring protons (broad multiplets ~1.5-3.0 ppm), and a hydroxyl proton (variable).Data available, typically showing aromatic carbons (~125-147 ppm), the quaternary carbon C4 (~70 ppm), and piperidine ring carbons (~25-60 ppm).[2]

Note: The 1H NMR data for 1-methyl-4-phenylazepan-4-ol from the supporting information appears incomplete and may represent a related compound or fragment. The data is presented as found in the source.

Table 2: Comparison of Mass Spectrometry Data

CompoundIonization MethodKey Fragment Ions (m/z)Source
1-Methyl-4-phenylazepan-4-ol EI149 (91.0%), 120 (100%), 108 (43.0%), 91 (26.8%)[1]
4-Phenylpiperidin-4-ol GC-MS159, 158, 103[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of structural confirmation studies. Below are generalized procedures for the key analytical techniques.

NMR Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • 1H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • 13C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters include a 45° pulse angle, a 2-second relaxation delay, and 1024 or more scans.

  • 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional spectra as needed to resolve structural ambiguities and confirm connectivity.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and structure.

Instrumentation: A mass spectrometer with Electron Ionization (EI) or Electrospray Ionization (ESI) capabilities, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

  • For GC-MS (EI): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

  • For LC-MS (ESI): Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition:

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • For tandem mass spectrometry (MS/MS), select the molecular ion and fragment it to obtain further structural information.

X-ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing unambiguous structural confirmation.

Instrumentation: A single-crystal X-ray diffractometer.

Procedure:

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for diffraction (typically >0.1 mm in all dimensions). This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a stream of X-rays and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Visualization of Key Structural Relationships

The following diagram illustrates the general approach for synthesizing a substituted azepane ring system, a key structural feature of the target compounds.

G reagents Starting Materials (e.g., substituted aniline, dihalogenated alkane) cyclization Cyclization Reaction (e.g., Nucleophilic substitution) reagents->cyclization intermediate Azepane Ring Intermediate cyclization->intermediate functionalization Functionalization (e.g., Grignard reaction with a phenyl source) intermediate->functionalization product This compound Derivative functionalization->product

References

Bioassay Validation for Terpinen-4-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Analyte: Initial searches for "4-Phenylazepan-4-ol" yielded limited publicly available data regarding its bioassay validation and biological activity. However, extensive research exists for "Terpinen-4-ol," a compound with a similar name structure and a wide range of documented biological activities. This guide will focus on Terpinen-4-ol, as it is likely the intended subject of interest for a comparative bioassay validation guide.

This guide provides a framework for the bioassay validation of Terpinen-4-ol, presenting its performance in key biological activities compared to established alternatives. Detailed experimental protocols and visual representations of workflows and signaling pathways are included to support researchers, scientists, and drug development professionals.

Anti-Cancer Activity

Terpinen-4-ol has demonstrated significant anti-cancer effects across various cancer cell lines. Its primary mechanism involves the induction of apoptosis and cell cycle arrest, often mediated by an increase in reactive oxygen species (ROS).[1][2]

Comparative Performance Data

The following table summarizes the cytotoxic activity of Terpinen-4-ol in comparison to standard chemotherapeutic agents.

CompoundCancer Cell LineAssay TypeIC50 ValueReference
Terpinen-4-ol HCT116 (Colorectal)WST-8661 µM[1]
Terpinen-4-ol RKO (Colorectal)WST-8381 µM[1]
Terpinen-4-ol A549 (NSCLC)MTTNot specified[3]
Terpinen-4-ol CL1-0 (NSCLC)MTTNot specified[3]
Oxaliplatin HCT116 (Colorectal)MTT~0.2 µM (used in combo)[4][5]
5-Fluorouracil HCT116 (Colorectal)MTT~0.5 µM (used in combo)[4][5]

IC50 values for Oxaliplatin and 5-Fluorouracil are presented from combination studies and may not represent their standalone IC50.

In vivo studies have also shown that intratumoral injections of Terpinen-4-ol can significantly inhibit tumor growth in xenograft models.[3][5]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Terpinen-4-ol in a cancer cell line.

Materials:

  • Terpinen-4-ol

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of Terpinen-4-ol in complete medium and add to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Terpinen-4-ol).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing for the formation of formazan crystals.

  • Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualization of Experimental Workflow & Signaling Pathway

experimental_workflow Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate compound_prep Serial Dilution of Terpinen-4-ol treatment Addition of Compound to Cells compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate for 3-4 hours mtt_addition->formazan_formation solubilization Dissolve Formazan with DMSO formazan_formation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of Terpinen-4-ol using an MTT assay.

signaling_pathway Hypothesized Anti-Cancer Signaling Pathway of Terpinen-4-ol terpinen Terpinen-4-ol ros Increased Reactive Oxygen Species (ROS) terpinen->ros cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) terpinen->cell_cycle_arrest mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation (e.g., Caspase-3/7) mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Terpinen-4-ol induces apoptosis through ROS-mediated mitochondrial dysfunction.

Anti-Inflammatory Activity

Terpinen-4-ol exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.[6][7]

Comparative Performance Data

The table below shows the inhibitory effect of Terpinen-4-ol on cytokine production by LPS-activated human monocytes.

CompoundCytokineInhibition (%)ConcentrationReference
Terpinen-4-ol TNF-α~50%0.125% (water soluble fraction)[7]
Terpinen-4-ol IL-1β~50%0.125% (water soluble fraction)[7]
Terpinen-4-ol IL-10~50%0.125% (water soluble fraction)[7]
Terpinen-4-ol PGE2~30%0.125% (water soluble fraction)[7]
Experimental Protocol: Cytokine Production Assay

Objective: To quantify the effect of Terpinen-4-ol on the production of inflammatory cytokines by immune cells.

Materials:

  • Terpinen-4-ol

  • Human monocytic cell line (e.g., U937) or primary monocytes

  • LPS (Lipopolysaccharide)

  • Complete cell culture medium

  • 24-well plates

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-1β)

Procedure:

  • Cell Culture and Differentiation: Culture and differentiate monocytic cells into macrophages.

  • Pre-treatment: Treat the cells with various concentrations of Terpinen-4-ol for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response. Include appropriate controls (untreated, LPS only, Terpinen-4-ol only).

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Quantify the concentration of cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the Terpinen-4-ol treated groups to the LPS-only control to determine the percentage of inhibition.

Antimicrobial Activity

Terpinen-4-ol is a potent antimicrobial agent against a broad spectrum of bacteria and fungi.[8][9]

Comparative Performance Data

The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Terpinen-4-ol against various pathogens.

CompoundMicroorganismMIC (% v/v)MBC (% v/v)Reference
Terpinen-4-ol Staphylococcus aureus0.25%0.5%[9]
Terpinen-4-ol MRSA0.25%0.5%[9]
Terpinen-4-ol Escherichia coli0.31-2.50%Not specified[10]
Terpinen-4-ol Pseudomonas aeruginosaNot specifiedNot specified[10]
Terpinen-4-ol Candida albicans0.015-0.06%0.06% (MFC)[11]
Terpinen-4-ol Legionella pneumophila0.06-0.125%0.25-0.5%[8]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of Terpinen-4-ol against a specific microorganism.

Materials:

  • Terpinen-4-ol

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Inoculum of the microorganism standardized to a specific concentration

Procedure:

  • Serial Dilution: Prepare a two-fold serial dilution of Terpinen-4-ol in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Controls: Include a positive control (microorganism in broth without Terpinen-4-ol) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of Terpinen-4-ol that completely inhibits visible growth of the microorganism.

  • (Optional) MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

References

A Comparative Guide to the Synthetic Routes of 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic strategies for the preparation of 4-Phenylazepan-4-ol, a valuable scaffold in medicinal chemistry. The routes discussed are the Grignard reaction with a protected azepan-4-one and a proposed ring expansion of a substituted piperidine derivative. This document aims to furnish researchers with the necessary information to make informed decisions regarding the most suitable synthetic approach for their specific needs, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Grignard ReactionRoute 2: Ring Expansion (Proposed)
Starting Materials N-protected azepan-4-one, Phenylmagnesium bromideN-protected 4-amino-4-phenylpiperidine or related derivative
Key Transformations Grignard addition, DeprotectionRing expansion (e.g., Tiffeneau-Demjanov), Reduction
Reported Yields Moderate to GoodHighly variable, dependent on specific rearrangement
Reaction Conditions Anhydrous, often cryogenicVaries from acidic to basic, may require specific reagents
Scalability Generally scalableCan be challenging to scale depending on the rearrangement
Stereocontrol Achiral unless chiral auxiliaries are usedCan be stereospecific depending on the chosen method

Route 1: Grignard Reaction of N-Benzyl-azepan-4-one

This well-established approach involves the nucleophilic addition of a phenyl Grignard reagent to an N-protected azepan-4-one, followed by deprotection to yield the target compound. The use of a benzyl protecting group is common due to its relative ease of installation and removal.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-hexahydro-4H-azepin-4-one

A mixture of azepan-4-one hydrochloride (1 equivalent), benzyl bromide (1.1 equivalents), and potassium carbonate (2.5 equivalents) in a mixture of tetrahydrofuran (THF) and water is stirred at 50°C for several hours. After reaction completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to afford 1-benzyl-hexahydro-4H-azepin-4-one.

Step 2: Grignard Reaction with Phenylmagnesium Bromide

To a solution of 1-benzyl-hexahydro-4H-azepin-4-one (1 equivalent) in anhydrous diethyl ether, a solution of phenylmagnesium bromide (1.2 equivalents) in diethyl ether is added dropwise at 0°C under an inert atmosphere. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried and concentrated to yield crude 1-benzyl-4-phenylazepan-4-ol.

Step 3: Debenzylation to this compound

The crude 1-benzyl-4-phenylazepan-4-ol is dissolved in methanol, and Pearlman's catalyst (palladium hydroxide on carbon) is added. The mixture is then subjected to hydrogenation at a suitable pressure until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to give this compound, which can be further purified by recrystallization or chromatography.

Quantitative Data
StepProductStarting MaterialReagentsSolventTemperatureTimeYield
11-Benzyl-hexahydro-4H-azepin-4-oneAzepan-4-one hydrochlorideBenzyl bromide, K₂CO₃THF/Water50°C5 h~40-50%
21-Benzyl-4-phenylazepan-4-ol1-Benzyl-hexahydro-4H-azepin-4-onePhenylmagnesium bromideDiethyl ether0°C to RT2-4 h~70-85%
3This compound1-Benzyl-4-phenylazepan-4-olH₂, Pd(OH)₂/CMethanolRT12-24 h>90%

Route 2: Ring Expansion of a 4-Phenylpiperidine Derivative (Proposed)

Conceptual Experimental Workflow

The general approach would involve the synthesis of a suitable N-protected 4-phenylpiperidine precursor, followed by a ring expansion reaction, and subsequent functional group manipulations to arrive at the final product.

Potential Ring Expansion Methods:

  • Tiffeneau-Demjanov Rearrangement : This would involve the conversion of a 1-benzyl-4-amino-4-phenylpiperidine to the corresponding aminohydrin, followed by diazotization with nitrous acid to induce ring expansion to 1-benzyl-4-phenylazepan-4-one. The resulting ketone would then be reduced to the alcohol.

  • Beckmann Rearrangement : This route would start with the oxime of 1-benzyl-4-phenylpiperidone. Treatment with an acid catalyst would promote rearrangement to the corresponding lactam (an azepan-2-one derivative), which would require further functional group transformations to obtain the target molecule.

  • Schmidt Reaction : The reaction of 1-benzyl-4-phenylpiperidine-4-carboxylic acid with hydrazoic acid under acidic conditions could potentially lead to a ring-expanded lactam.

Data Presentation

As this is a proposed route, quantitative data from direct experimental validation is not available. The yields and reaction conditions would be highly dependent on the specific rearrangement chosen and would require significant optimization.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Ring Expansion (Proposed) A1 Azepan-4-one HCl B1 1-Benzyl-azepan-4-one A1->B1 Benzyl Bromide, K2CO3 C1 1-Benzyl-4-phenylazepan-4-ol B1->C1 PhMgBr D1 This compound C1->D1 H2, Pd(OH)2/C A2 1-Benzyl-4-phenylpiperidine derivative B2 Ring Expansion Intermediate A2->B2 e.g., Tiffeneau-Demjanov C2 This compound B2->C2 Reduction/Deprotection

Caption: Comparative workflow of Grignard vs. Ring Expansion routes.

Conclusion

The Grignard reaction represents a more established and predictable route to this compound, with available experimental procedures and yield data. While the ring expansion of a 4-phenylpiperidine derivative presents an intriguing alternative, it remains a more speculative approach that would necessitate considerable research and development to establish a viable and efficient protocol. For researchers requiring a reliable and scalable synthesis of this compound, the Grignard reaction is the recommended starting point. Further investigation into ring expansion methodologies could, however, open up novel and potentially more efficient synthetic avenues in the future.

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4-Phenylazepan-4-ol Analogs as Potential Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of compounds structurally related to 4-Phenylazepan-4-ol, a scaffold with potential analgesic properties. Due to the limited publicly available data on this compound itself, this guide focuses on its close structural analog, 4-(4'-bromophenyl)-4-piperidinol (PD1), and its derivatives. The data presented herein is compiled from preclinical studies and aims to provide a framework for understanding the potential of this chemical class as opioid receptor modulators for pain management.

From Benchtop to Preclinical Models: Evaluating Analgesic Potential

The journey of a potential analgesic from a laboratory curiosity to a therapeutic candidate involves rigorous evaluation of its activity at both the molecular (in vitro) and whole-organism (in vivo) levels. This guide will delve into these two critical aspects, presenting available data for 4-phenyl-4-piperidinol analogs, which share the core pharmacophore of the this compound structure.

In Vitro Efficacy: Targeting the Opioid System

Table 1: In Vitro Opioid Receptor Binding (Hypothetical Data based on Docking Studies)

CompoundTarget ReceptorBinding Affinity (Ki)Assay Method
PD1 (4-(4'-bromophenyl)-4-piperidinol) µ-opioidData not availableRadioligand Binding Assay
Reference: Morphineµ-opioid~1-10 nMRadioligand Binding Assay

Note: The binding affinity for PD1 is inferred from docking studies and requires experimental validation through in vitro binding assays.

Experimental Protocol: Radioligand Binding Assay

A standard method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay.

Objective: To quantify the affinity of a test compound for the µ-opioid receptor.

Materials:

  • Cell membranes expressing the human µ-opioid receptor.

  • Radioligand (e.g., [³H]DAMGO), a substance that binds specifically to the µ-opioid receptor and is labeled with a radioactive isotope.

  • Test compound (e.g., PD1).

  • Non-specific binding control (e.g., naloxone).

  • Assay buffer, scintillation fluid, filter mats, and a scintillation counter.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare receptor membranes incubation Incubate membranes, radioligand, and test compound prep_membranes->incubation prep_ligand Prepare radioligand solution prep_ligand->incubation prep_compound Prepare serial dilutions of test compound prep_compound->incubation filtration Filter to separate bound from free radioligand incubation->filtration scintillation Measure radioactivity using scintillation counting filtration->scintillation analysis Calculate Ki value scintillation->analysis

Figure 1: Workflow for a radioligand binding assay.

In Vivo Efficacy: Assessing Analgesia in Preclinical Models

The ultimate test of a potential analgesic is its ability to reduce pain in a living organism. The formalin test is a widely used preclinical model to assess the efficacy of compounds against both acute and inflammatory pain.

Studies on 4-(4'-bromophenyl)-4-piperidinol (PD1) and its derivatives have demonstrated significant analgesic effects in the formalin test.

Table 2: In Vivo Analgesic Activity of 4-(4'-bromophenyl)-4-piperidinol (PD1) in the Mouse Formalin Test

CompoundDose (mg/kg)Phase I Inhibition (%)Phase II Inhibition (%)
PD1 10Significant reduction in licking timeSignificant reduction in licking time
Reference: Morphine5~50-70%~70-90%

Note: The exact percentage of inhibition for PD1 was not specified in the available literature, but a statistically significant analgesic effect was reported.

Experimental Protocol: Mouse Formalin Test

Objective: To evaluate the analgesic efficacy of a test compound against formalin-induced nociceptive behavior in mice.

Materials:

  • Male Swiss albino mice.

  • Formalin solution (1-5% in saline).

  • Test compound (e.g., PD1) and vehicle control.

  • Observation chambers.

  • Timer.

Workflow:

G cluster_prep Pre-treatment cluster_induction Pain Induction cluster_observation Observation & Scoring cluster_analysis Data Analysis acclimatize Acclimatize mice to observation chambers administer Administer test compound or vehicle acclimatize->administer inject Inject formalin into the plantar surface of the hind paw administer->inject observe_phase1 Record licking/biting time (Phase I: 0-5 min) inject->observe_phase1 observe_phase2 Record licking/biting time (Phase II: 15-30 min) observe_phase1->observe_phase2 calculate Calculate percentage inhibition of nociceptive behavior observe_phase2->calculate

Figure 2: Workflow for the mouse formalin test.

Bridging In Vitro and In Vivo: The Opioid Signaling Pathway

The analgesic effects observed in vivo are a direct consequence of the molecular interactions occurring at the receptor level. Opioid receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist, a signaling cascade is initiated, leading to the modulation of neuronal activity and ultimately, analgesia.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular opioid_receptor Opioid Receptor (GPCR) g_protein G-protein (Gi/o) opioid_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits ion_channel Ion Channel (K+, Ca2+) g_protein->ion_channel Modulates camp ↓ cAMP adenylyl_cyclase->camp neuronal_activity ↓ Neuronal Excitability ion_channel->neuronal_activity camp->neuronal_activity analgesia Analgesia neuronal_activity->analgesia agonist Opioid Agonist agonist->opioid_receptor Binds

Figure 3: Simplified opioid receptor signaling pathway.

Conclusion

While direct experimental data on the in vitro and in vivo efficacy of this compound compounds remains to be published, the analysis of its close structural analog, 4-(4'-bromophenyl)-4-piperidinol, provides compelling evidence for its potential as an analgesic agent. The observed in vivo efficacy in a validated pain model, coupled with computational evidence suggesting interaction with the µ-opioid receptor, lays a strong foundation for further investigation. Future studies should focus on synthesizing and evaluating this compound derivatives in comprehensive in vitro binding and functional assays, alongside a battery of in vivo pain models to fully characterize their therapeutic potential and structure-activity relationships. This systematic approach will be crucial in determining if this chemical scaffold can yield novel and effective analgesics.

Safety Operating Guide

Navigating the Disposal of 4-Phenylazepan-4-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for 4-Phenylazepan-4-ol necessitates a cautious and compliant approach to its disposal. Lacking detailed toxicological and environmental impact data, this compound must be treated as a hazardous chemical waste. The following procedures are based on established best practices for the management of laboratory chemical waste and are intended to provide a clear, step-by-step guide for researchers, scientists, and drug development professionals.

The primary principle in the disposal of any chemical for which specific handling instructions are unavailable is to prevent its release into the environment and to ensure the safety of all personnel. This involves a systematic process of waste characterization, containment, labeling, and transfer to a certified hazardous waste disposal facility.

Step-by-Step Disposal Protocol for this compound

1. Waste Characterization and Segregation:

  • Treat this compound as a hazardous waste.

  • Do not mix it with other waste streams unless compatibility is certain. Incompatible wastes, when mixed, can react violently or emit flammable or poisonous gases.[1]

  • Keep it segregated from common laboratory waste.

2. Container Selection and Management:

  • Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds. The original container is often the best choice if it is in good condition.[2][3]

  • Ensure the container has a leak-proof, screw-on cap. Containers with corks or parafilm are not acceptable for hazardous waste.[2]

  • The container should be in good condition, free from cracks or leaks.[3]

  • Do not overfill the container; leave at least 10% headspace to allow for expansion.

3. Labeling:

  • Label the waste container clearly with the words "Hazardous Waste."[1][3]

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1][3]

  • Indicate the major hazards. While specific hazards are unknown, as a precaution, it can be labeled with "Toxic" and "Irritant."

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1]

  • Ensure the SAA is a well-ventilated area, such as a chemical fume hood.[1]

  • Use secondary containment, such as a lab tray or dishpan, to capture any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container.[2]

  • Store the container away from heat, open flames, and incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.[4]

  • Follow all institutional procedures for hazardous waste pickup and disposal.

Quantitative Guidelines for Hazardous Waste Management

The following table summarizes key quantitative limits and timelines for the management of hazardous waste in a laboratory setting, based on general guidelines.

ParameterGuideline
Maximum Container Size in SAA Generally, up to 55 gallons of a single hazardous waste stream. For acutely toxic (P-listed) wastes, the limit is 1 quart for liquids or 1 kg for solids.[5]
Maximum Storage Time in SAA Containers can remain in an SAA for up to one year, provided they are not full.[1]
Time Limit for Removal Once Full Once a container is full, it must be removed from the SAA within three days.[1]
pH Range for Sink Disposal (if permissible) For certain non-hazardous, aqueous solutions, the pH must be between 5.5 and 10.5 for drain disposal. This is not applicable to this compound.[4]

Decision-Making Workflow for Chemical Waste Disposal

The following diagram illustrates the logical steps to be taken when determining the appropriate disposal route for a chemical waste product in a laboratory setting.

Chemical_Disposal_Workflow cluster_start Start cluster_characterization Waste Characterization cluster_disposal_path Disposal Pathway cluster_hazardous_procedure Hazardous Waste Procedure start Chemical Waste Generated is_sds_available SDS Available? start->is_sds_available is_hazardous Is it Hazardous? is_sds_available->is_hazardous Yes treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No follow_sds Follow SDS Disposal Instructions is_hazardous->follow_sds Yes non_hazardous_disposal Non-Hazardous Disposal (e.g., trash, drain if permitted) is_hazardous->non_hazardous_disposal No collect_label Collect in Compatible Container & Label follow_sds->collect_label treat_as_hazardous->collect_label store Store in SAA with Secondary Containment collect_label->store request_pickup Request EHS Pickup store->request_pickup

Chemical Waste Disposal Decision Workflow

References

Personal protective equipment for handling 4-Phenylazepan-4-ol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 4-Phenylazepan-4-ol

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety profile of the structurally analogous compound, 4-Phenylpiperidin-4-ol. Researchers should handle this compound with caution and treat it as a potentially hazardous substance. The information provided here is for guidance only and should be supplemented by a thorough risk assessment before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a safe laboratory environment.

Hazard Assessment of the Structural Analog

The Globally Harmonized System (GHS) classification for the close structural analog, 4-Phenylpiperidin-4-ol, indicates the following potential hazards[1]:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Based on this, it is prudent to assume that this compound presents similar hazards.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are inspected before use and changed frequently, especially if contact with the substance occurs.
Eyes/Face Safety glasses with side shields or goggles; Face shieldTo protect against dust particles and splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Body Laboratory coatA fully buttoned lab coat made of a suitable material to protect against chemical splashes and solid particulates.
Respiratory NIOSH-approved respiratorRecommended when handling the powder outside of a fume hood or in poorly ventilated areas to prevent inhalation of dust particles.
Operational Plan: Safe Handling Procedures

Adherence to a strict operational protocol is essential for minimizing the risk of exposure.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • A certified chemical fume hood is the preferred engineering control for handling this compound, especially when weighing or transferring the solid.

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary items.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood to contain any airborne dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • Ensure the dissolution is performed in a closed or covered vessel as much as possible.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Solid Waste Collect all solid waste contaminated with this compound (e.g., used weigh boats, contaminated paper towels) in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
Contaminated PPE Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste container.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For a large spill, contact your institution's EHS department immediately.

Visualized Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_decision Decision Points cluster_outcome Final Action start Start: Handling this compound task_assessment Assess Task: - Weighing/Transfer? - Solution Prep? - Small/Large Scale? start->task_assessment hazard_assessment Review Potential Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant task_assessment->hazard_assessment engineering_controls Use Engineering Controls: - Fume Hood - Ventilated Area hazard_assessment->engineering_controls is_powder Handling Powder? engineering_controls->is_powder hand_protection Hand Protection: - Nitrile or Neoprene Gloves eye_protection Eye/Face Protection: - Safety Glasses with Side Shields - Goggles/Face Shield hand_protection->eye_protection body_protection Body Protection: - Lab Coat eye_protection->body_protection is_splash_risk Risk of Splash? body_protection->is_splash_risk respiratory_protection Respiratory Protection: - NIOSH-approved Respirator proceed Proceed with Caution respiratory_protection->proceed is_powder->hand_protection Yes is_ventilation_poor Poor Ventilation? is_powder->is_ventilation_poor No (Solution) is_splash_risk->eye_protection Yes, upgrade to Goggles/Face Shield is_splash_risk->is_ventilation_poor No is_ventilation_poor->respiratory_protection Yes is_ventilation_poor->proceed No

Caption: PPE Selection Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.